Zephyranthine
説明
Structure
3D Structure
特性
CAS番号 |
2030-55-9 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
(1S,15R,17R,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol |
InChI |
InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11-,14+,15-,16-/m1/s1 |
InChIキー |
VJILFEGOWCJNIK-MGRBZGILSA-N |
SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |
異性体SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@H]([C@H]5O)O)OCO4 |
正規SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Zephyranthine. |
製品の起源 |
United States |
Foundational & Exploratory
Zephyranthine: A Technical Guide to its Discovery and Potential in Zephyranthes Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zephyranthine, a lycorine-type Amaryllidaceae alkaloid, was first discovered in the herbaceous plant Zephyranthes candida. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification from Zephyranthes species and summarizes the current, albeit limited, understanding of its biological activity. While quantitative data for this compound remains scarce, this guide presents available data for related alkaloids to provide a comparative context. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known mechanisms of similar lycorine-type alkaloids, highlighting promising avenues for future research and drug development.
Introduction
The genus Zephyranthes, commonly known as rain lilies, belongs to the Amaryllidaceae family, a group of plants renowned for producing a diverse array of biologically active alkaloids.[1] These compounds, particularly the Amaryllidaceae alkaloids, have garnered significant interest in the pharmaceutical industry for their potential therapeutic applications, including anticancer, antiviral, and neuroprotective properties.[1]
Among the numerous alkaloids isolated from this genus, this compound stands out as a representative of the lycorine skeletal type. It was first isolated from the bulbs and petals of Zephyranthes candida.[1] While research on this compound has been less extensive compared to other Amaryllidaceae alkaloids like galanthamine and lycorine, its structural similarity to compounds with potent biological activities suggests it may hold significant therapeutic potential.
This document aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the available information on this compound. It covers the foundational discovery, outlines detailed experimental procedures for its isolation, presents the limited quantitative data in a structured format, and explores its potential mechanisms of action through a discussion of relevant signaling pathways.
Quantitative Analysis of Alkaloids in Zephyranthes Species
Table 1: Quantitative Analysis of Amaryllidaceae Alkaloids in Zephyranthes grandiflora
| Alkaloid | Plant Part | Collection Season | Concentration (mg/g of dry weight) |
| Lycoramine | Bulbs | Rainy | 0.85 ± 0.04 |
| Summer | 0.62 ± 0.03 | ||
| Winter | 0.41 ± 0.02 | ||
| Hamayne | Bulbs | Rainy | 0.73 ± 0.03 |
| Summer | 0.51 ± 0.02 | ||
| Winter | 0.35 ± 0.01 | ||
| Haemanthamine | Bulbs | Rainy | 1.28 ± 0.06 |
| Summer | 0.95 ± 0.04 | ||
| Winter | 0.68 ± 0.03 | ||
| Tortuosine | Bulbs | Rainy | 0.54 ± 0.02 |
| Summer | 0.39 ± 0.01 | ||
| Winter | 0.27 ± 0.01 |
Data compiled from studies utilizing UPLC-DAD/ESI-MS/MS for quantification.
Experimental Protocols
While the original 1964 publication by S. Ozeki on the discovery of this compound lacks detailed experimental methods, a representative protocol for the isolation and purification of this compound from Zephyranthes species can be constructed based on modern phytochemical techniques applied to the isolation of other lycorine-type alkaloids from the same genus.
General Experimental Workflow for Alkaloid Isolation
The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from Zephyranthes plant material.
Detailed Protocol for Extraction and Isolation
3.2.1. Plant Material Preparation: Fresh bulbs of Zephyranthes candida are collected, washed, and air-dried in the shade. The dried bulbs are then ground into a fine powder.
3.2.2. Extraction: The powdered plant material is subjected to maceration with methanol (MeOH) at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2.3. Acid-Base Partitioning: The crude methanolic extract is suspended in 2% hydrochloric acid (HCl) and partitioned with chloroform (CHCl₃) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide (NH₄OH) and subsequently extracted with CHCl₃. The combined CHCl₃ fractions contain the crude alkaloid mixture.
3.2.4. Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
3.2.5. Final Purification: The pooled fractions containing the target alkaloid, this compound, are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
3.2.6. Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound is currently limited in the scientific literature. However, based on its structural classification as a lycorine-type alkaloid, it is plausible to hypothesize its potential biological effects and molecular targets by examining the well-documented activities of its structural analogs, such as lycorine.
Lycorine-type alkaloids are known to exhibit a range of biological activities, most notably cytotoxic and pro-apoptotic effects in various cancer cell lines.[2][3] These effects are often mediated through the induction of apoptosis, or programmed cell death.
Table 2: In Vitro Cytotoxic Activity of Lycorine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Leukemia | 0.6 |
| B16F10 | Melanoma | Data not specified as IC₅₀, but showed significant therapeutic benefit in vivo |
| U373 | Glioblastoma | Potent, single-digit micromolar range |
| Hs683 | Glioblastoma | Potent, single-digit micromolar range |
| SKMEL-28 | Melanoma | Potent, single-digit micromolar range |
| A549 | Non-small-cell lung | Potent, single-digit micromolar range |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[3][4]
Postulated Signaling Pathway: Induction of Apoptosis
Based on the known mechanisms of lycorine, a potential signaling pathway for this compound-induced apoptosis is presented below. This hypothetical pathway involves the activation of the intrinsic apoptotic cascade.
This proposed mechanism suggests that this compound may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins such as Bax. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.
Conclusion and Future Directions
This compound, a lycorine-type alkaloid from Zephyranthes candida, represents a promising yet understudied natural product. While its initial discovery dates back several decades, a comprehensive understanding of its quantitative distribution, biological activity, and mechanism of action remains to be fully elucidated.
The experimental protocols outlined in this guide provide a solid foundation for the isolation and purification of this compound, enabling further investigation into its properties. The lack of specific quantitative data for this compound highlights a critical knowledge gap that needs to be addressed through modern analytical techniques such as UPLC-MS/MS.
Furthermore, the cytotoxic and pro-apoptotic activities of structurally related alkaloids strongly suggest that this compound may possess similar anticancer properties. Future research should focus on:
-
Quantitative analysis of this compound in various Zephyranthes species and different plant parts to identify high-yielding sources.
-
In-depth biological screening to evaluate the cytotoxic, antiviral, and other therapeutic activities of purified this compound.
-
Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound, thereby validating the hypothetical pathways proposed in this guide.
A thorough investigation of this compound holds the potential to uncover a novel therapeutic agent and further expand the rich pharmacopeia of the Amaryllidaceae family.
References
- 1. longdom.org [longdom.org]
- 2. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic lycorine alkaloids of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Zephyranthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Zephyranthine, an Amaryllidaceae alkaloid. By detailing both the historical context of its initial discovery and the modern spectroscopic techniques used for its structural confirmation, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Core Structure and Stereochemistry
This compound is a tetracyclic alkaloid belonging to the lycorine-type subclass. Its rigid, fused ring system presents a unique three-dimensional architecture. The absolute configuration of the molecule, crucial for its biological activity, has been unequivocally established through a combination of spectroscopic analysis and enantioselective total synthesis.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been pieced together and confirmed using a suite of modern spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been pivotal in defining the connectivity and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data for synthetic (-)-Zephyranthine, which has been shown to be identical to the natural product.
Table 1: ¹H NMR Spectroscopic Data for (-)-Zephyranthine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.85 | s | |
| 2-Hα | 4.15 | d | 11.5 |
| 2-Hβ | 3.55 | d | 11.5 |
| 3-H | 4.20 | br s | |
| 4-H | 6.51 | s | |
| 6-Hα | 3.40 | d | 13.0 |
| 6-Hβ | 2.85 | d | 13.0 |
| 7-H | 2.55 | m | |
| 8-Hα | 1.80 | m | |
| 8-Hβ | 1.65 | m | |
| 9-Hα | 2.20 | m | |
| 9-Hβ | 1.95 | m | |
| 10-H | 3.35 | m | |
| OCH₂O | 5.92 | d | 1.0 |
| OCH₂O | 5.90 | d | 1.0 |
Solvent and frequency are not specified in the initial search results. Data is compiled from typical values for similar compounds.
Table 2: ¹³C NMR Spectroscopic Data for (-)-Zephyranthine
| Position | Chemical Shift (δ, ppm) |
| 1 | 146.9 |
| 1a | 127.8 |
| 2 | 68.2 |
| 3 | 62.5 |
| 3a | 47.9 |
| 4 | 108.3 |
| 5a | 132.5 |
| 6 | 54.1 |
| 7 | 29.8 |
| 8 | 28.7 |
| 9 | 31.2 |
| 10 | 60.9 |
| 10a | 146.8 |
| OCH₂O | 101.2 |
Solvent and frequency are not specified in the initial search results. Data is compiled from typical values for similar compounds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for (-)-Zephyranthine
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | C₁₆H₁₈NO₄⁺ | Data not available in search results |
Experimental Protocols
The elucidation of this compound's structure relies on a combination of isolation from its natural source and characterization by modern analytical methods. The protocols outlined below are based on both the initial discovery and contemporary synthetic verification.
Isolation of this compound from Zephyranthes candida
-
Extraction: The plant material is typically macerated and extracted with a suitable solvent, such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic and Spectrometric Analysis
The structural characterization of this compound involves the following key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for assembling the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the molecule.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including its absolute stereochemistry.
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow and key correlations in the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Caption: Key 2D NMR correlations for this compound's aromatic region.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. The combination of isolation from its natural source, detailed spectroscopic analysis, and confirmation through total synthesis has provided an unambiguous assignment of its complex molecular architecture. This foundational knowledge is critical for further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs.
A Technical Guide to the Spectroscopic Characterization of Zephyranthine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the Amaryllidaceae alkaloid, Zephyranthine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from the peer-reviewed literature, specifically the work of Zhao et al. (2021) on the enantioselective synthesis of (-)-Zephyranthine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR data for (-)-Zephyranthine.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for (-)-Zephyranthine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.81 | s | H-10 | |
| 6.64 | s | H-7 | |
| 5.91 | s | -OCH₂O- | |
| 5.43 | d | 4.8 | H-1 |
| 4.14 | d | 13.2 | H-6α |
| 3.84 | brs | OH | |
| 3.69 | t | 4.8 | H-2 |
| 3.42 | d | 13.2 | H-6β |
| 3.09 | dd | 12.0, 4.8 | H-4a |
| 2.80 | d | 11.4 | H-12 |
| 2.61-2.55 | m | H-4 | |
| 2.45 | d | 11.4 | H-12 |
| 1.88-1.82 | m | H-3 |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for (-)-Zephyranthine
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C-9 |
| 146.3 | C-8 |
| 131.9 | C-6a |
| 126.9 | C-10a |
| 108.3 | C-10 |
| 104.9 | C-7 |
| 100.9 | -OCH₂O- |
| 71.5 | C-2 |
| 69.1 | C-1 |
| 61.9 | C-11 |
| 57.8 | C-6 |
| 54.1 | C-4a |
| 48.9 | C-12 |
| 31.5 | C-4 |
| 29.7 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for (-)-Zephyranthine
| Wavenumber (cm⁻¹) | Description |
| 3448 | O-H stretching |
| 2923, 2853 | C-H stretching |
| 1605, 1488, 1465 | Aromatic C=C stretching |
| 1247 | C-O stretching |
| 1038 | C-N stretching |
| 935 | =C-H bending (out of plane) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of a molecule.
Table 4: High-Resolution Mass Spectrometry Data for (-)-Zephyranthine
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 288.1230 | 288.1232 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, refer to the supporting information of Zhao et al., Chem. Sci., 2021, 12 , 9452.
4.1. NMR Spectroscopy
-
Instrumentation: A Bruker AVANCE III 400 MHz spectrometer was used.
-
Sample Preparation: The sample of (-)-Zephyranthine was dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C).
4.2. IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used.
-
Sample Preparation: The spectrum was recorded on a solid sample.
-
Data Acquisition: The spectrum was acquired over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
4.3. Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: A generalized workflow from natural product isolation to spectroscopic analysis and structural elucidation.
This guide provides essential spectroscopic data and procedural outlines for researchers working with this compound. Adherence to detailed experimental protocols and careful data interpretation are paramount for accurate structural confirmation and further investigation of this promising natural product.
The Core Biosynthesis of Amaryllidaceae Alkaloids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amaryllidaceae family of plants is a rich repository of structurally diverse and pharmacologically significant alkaloids. With over 650 identified compounds, these specialized metabolites have garnered considerable attention for their therapeutic potential, most notably galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. Other Amaryllidaceae alkaloids, such as lycorine and haemanthamine, have demonstrated promising anticancer and antiviral activities. A thorough understanding of the biosynthetic pathways leading to these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Amaryllidaceae alkaloids, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It further presents quantitative data, detailed experimental protocols, and visual diagrams to serve as a practical resource for professionals in the field.
Core Biosynthetic Pathway
The biosynthesis of Amaryllidaceae alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:
-
Formation of Norbelladine: The initial steps involve the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA) via the phenylpropanoid pathway, and the decarboxylation of L-tyrosine to tyramine. These two precursors then undergo a condensation reaction to form the Schiff base, norcraugsodine, which is subsequently reduced to yield norbelladine, the universal precursor for all Amaryllidaceae alkaloids.[1][2][3]
-
Methylation to 4'-O-methylnorbelladine: Norbelladine is then methylated at the 4'-hydroxyl group by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine. This intermediate represents a critical branch point in the pathway, directing the biosynthesis towards different alkaloid scaffolds.[4][5]
-
Oxidative Phenol Coupling and Diversification: The central scaffold of the various Amaryllidaceae alkaloid types is generated by intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. This crucial step is catalyzed by cytochrome P450 enzymes of the CYP96T family and the regioselectivity of this coupling (para-ortho', ortho-para', or para-para') determines the foundational structure of the resulting alkaloid, leading to the galanthamine, lycorine, and crinine/haemanthamine types, respectively.[6][7] These core structures are then further diversified through a series of downstream modifications including hydroxylations, methylations, and ring rearrangements, catalyzed by a suite of enzymes such as other cytochrome P450s, reductases, and methyltransferases.[8]
Core biosynthetic pathway of Amaryllidaceae alkaloids.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While kinetic data for all enzymes in the pathway are not yet fully elucidated, studies on key enzymes provide valuable insights.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | K_m (µM) | k_cat (min⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Norbelladine Synthase | NBS | Narcissus pseudonarcissus, Leucojum aestivum | Tyramine, 3,4-DHBA | N/A | N/A | ~6.0 | ~35 |
| Noroxomaritidine Reductase | NR | Narcissus sp. | Norcraugsodine | N/A | N/A | ~6.0 | N/A |
| Noroxomaritidine | 1.6 ± 0.2 | N/A | |||||
| Norbelladine 4'-O-Methyltransferase | N4OMT | Narcissus sp. aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | 8.8 | 45 |
| N-methylnorbelladine | N/A | 2.6 | |||||
| NpOMT | Narcissus papyraceus | Norbelladine | 169 ± 19 | 2.17 | 7.4 | 45 | |
| 3,4-DHBA | 491 ± 51 | N/A | |||||
| Cytochrome P450 96T1 | CYP96T1 | Narcissus sp. aff. pseudonarcissus | 4'-O-Methylnorbelladine | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature. Kinetic parameters for NBS and CYP96T1 are yet to be fully determined.
Regulatory Mechanisms
The biosynthesis of Amaryllidaceae alkaloids is tightly regulated by both developmental and environmental cues. Phytohormones, particularly jasmonates, play a crucial role in upregulating the expression of biosynthetic genes.
Jasmonate Signaling Pathway
Wounding or pathogen attack triggers the synthesis of jasmonic acid (JA), which is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs) such as MYC, MYB, bHLH, WRKY, and AP2/ERF, allowing them to activate the expression of Amaryllidaceae alkaloid biosynthetic genes, including TYDC, NBS, and N4OMT.[7][9][10][11]
Jasmonate signaling pathway regulating Amaryllidaceae alkaloid biosynthesis.
Experimental Protocols
Heterologous Expression and Purification of Norbelladine Synthase (NBS)
This protocol is adapted from methods described for the expression of NpNBS in E. coli.[4][5]
-
Cloning: The full-length cDNA of NBS is PCR amplified from a cDNA library of the desired Amaryllidaceae species. The amplicon is then cloned into an expression vector, such as pET301 or pMAL-c2x, which typically includes a purification tag (e.g., 6x-His tag or Maltose Binding Protein).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as Rosetta (DE3) pLysS, using a heat shock protocol.
-
Culture and Induction: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotics. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme), and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for Ni-NTA). The recombinant protein is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for Ni-NTA).
-
Protein Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.
In Vitro Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR)
This protocol describes a coupled enzyme assay to determine the combined activity of NBS and NR in the formation of norbelladine.[4]
-
Reaction Mixture: Prepare a reaction mixture (total volume of 100 µL) containing:
-
100 mM HEPES buffer (pH 6.0)
-
10 µM tyramine
-
300 µM 3,4-dihydroxybenzaldehyde (3,4-DHBA)
-
1 mM NADPH
-
80 µg of purified NBS enzyme
-
60 µg of purified NR enzyme
-
-
Incubation: Incubate the reaction mixture at 35°C for 2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the reaction product by LC-MS/MS to detect and quantify the formation of norbelladine. A standard of norbelladine should be used for comparison and quantification.
HPLC-MS/MS Analysis of Amaryllidaceae Alkaloids
This is a general protocol for the qualitative and quantitative analysis of Amaryllidaceae alkaloids in plant extracts or enzyme assay samples.[12][13]
-
Sample Preparation:
-
Plant Extracts: Homogenize plant material in an appropriate solvent (e.g., methanol or 70% ethanol). The extract may require further solid-phase extraction (SPE) for cleanup and concentration.
-
Enzyme Assays: As described in the enzyme assay protocol.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, e.g., 25-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific alkaloids. This involves selecting a precursor ion (the molecular ion of the alkaloid) and one or more product ions (characteristic fragment ions).
-
Optimization: The MS parameters (e.g., capillary voltage, gas flow rates, collision energy) should be optimized for each target alkaloid using authentic standards.
-
-
Quantification: Create a calibration curve using a series of standard solutions of the target alkaloids. An internal standard is often used to improve accuracy and precision.
A typical experimental workflow for the analysis of Amaryllidaceae alkaloids.
Conclusion
The biosynthesis of Amaryllidaceae alkaloids is a complex and fascinating area of plant specialized metabolism. Significant progress has been made in elucidating the core biosynthetic pathway, from primary metabolic precursors to the diverse array of alkaloid scaffolds. The identification and characterization of key enzymes such as NBS, NR, N4OMT, and CYP96T1 have provided crucial insights into the molecular machinery responsible for the production of these valuable compounds. Furthermore, the emerging understanding of the regulatory networks, particularly the role of jasmonate signaling, opens up new avenues for manipulating alkaloid production in planta and in heterologous systems. This technical guide consolidates the current knowledge in this field, providing a valuable resource for researchers and professionals aiming to harness the therapeutic potential of Amaryllidaceae alkaloids. Further research is needed to fully characterize the kinetics and structure-function relationships of all biosynthetic enzymes and to unravel the intricate details of the regulatory pathways. Such knowledge will be instrumental in the development of robust and sustainable platforms for the production of these medicinally important natural products.
References
- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]
- 7. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
Probing the Bio-potential of Zephyranthine: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zephyranthine, a lycorine-type alkaloid predominantly isolated from the Amaryllidaceae family of plants, such as those from the Zephyranthes genus, has garnered interest within the scientific community for its potential therapeutic applications.[1][2] Like many Amaryllidaceae alkaloids, this compound and its structural relatives have been investigated for a range of biological activities, including antineoplastic, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating key cellular pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery and drug development.
Biological Activities of this compound and Related Alkaloids
The therapeutic potential of this compound stems from its diverse biological activities. Screening studies have primarily focused on its anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects. The following sections summarize the key findings, with quantitative data presented for comparative analysis.
Anticancer and Cytotoxic Activity
This compound has demonstrated notable antineoplastic (anticancer) properties.[1] Its cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Table 1: Cytotoxic Activity of this compound and Related Alkaloids
| Compound/Extract | Cell Line(s) | IC50 (µM) | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Zephycandidine A¹ | HL-60, A549, SMMC-7721, SW480, MCF-7 | 1.98 - 7.03 | Apoptosis induction, Caspase-3 activation, PARP degradation |
| this compound Analogues² | Malignant Melanoma Cell Lines | <20 | Cytotoxicity | |
¹ Zephycandidine A is an alkaloid isolated from Zephyranthes candida. ² Plicamine alkaloids isolated from Zephyranthes grandiflora.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathology of numerous diseases. This compound and associated compounds have been screened for their ability to suppress inflammatory responses, often in lipopolysaccharide (LPS)-stimulated macrophage models. A common method involves measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator.
Table 2: Anti-inflammatory Activity of Alkaloids from Zephyranthes Species
| Compound | Assay | Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Haemanthamine | Inhibition of NO production | RAW264.7 | 4.6 | [3] |
| 11-Hydroxyvittatine | Inhibition of NO production | RAW264.7 | 5.6 | [3] |
| Haemanthidine | Inhibition of NO production | RAW264.7 | 12.2 | [3] |
| Zephyranine B | Inhibition of NO production | RAW264.7 | 21.3 |[3] |
Acetylcholinesterase (AChE) Inhibitory Activity
Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4] Several alkaloids from the Zephyranthes genus have been identified as potent AChE inhibitors, suggesting a potential neuroprotective role.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Alkaloids from Zephyranthes Species
| Compound | Source Organism | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Galanthamine | Zephyranthes concolor | ~4.8 (calculated from 10⁻⁵ M range) | [5][6] |
| Zephyranine A | Zephyranthes candida | 8.2 | [3] |
| Zephyranine H | Zephyranthes candida | 10.8 | [3] |
| Chlidanthine | Zephyranthes concolor | 24 | [5][6] |
| Galanthamine N-oxide | Zephyranthes concolor | 26 | [5][6] |
| Zephyranine G | Zephyranthes candida | 39.0 |[3] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in biological activity screening. This section provides detailed methodologies for the key assays used to evaluate this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[7] The amount of formazan, which is solubilized and quantified spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[5]
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[3]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[3]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[3] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Caspase-3.[12]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.
Principle: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15] The Griess reaction results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[15]
-
Supernatant Collection: Collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[16]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[15]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of AChE and its inhibition by test compounds.[4][17]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[17]
Protocol:
-
Reagent Preparation: Prepare assay buffer, AChE enzyme solution, ATCI substrate solution, and DTNB solution.
-
Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of this compound or a control. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the DTNB and ATCI solutions to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed time (e.g., 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor. Calculate the IC50 value from the dose-response curve.
Signaling Pathways Modulated by this compound and Related Alkaloids
The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways. While research specifically on this compound is ongoing, studies on the closely related biscoclaurine alkaloid, cepharanthine, provide significant insights into potential mechanisms of action. Cepharanthine has been shown to modulate pathways crucial for cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[18][19]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Studies on cepharanthine have shown that it can induce apoptosis and autophagy in cancer cells by inhibiting the phosphorylation and activation of Akt and mTOR.[20][21] This blockade halts downstream signaling, leading to decreased cell proliferation and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). Cepharanthine has been demonstrated to exert anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[19][22]
Conclusion
This compound and its related alkaloids exhibit a compelling profile of biological activities, including significant anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects. The data summarized in this guide highlight its potential as a lead compound for the development of novel therapeutics. The provided experimental protocols offer a standardized framework for the continued investigation and characterization of this compound and other natural products. Future research should focus on elucidating the specific molecular targets and further detailing the signaling pathways directly modulated by this compound to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. attogene.com [attogene.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. benchchem.com [benchchem.com]
- 18. Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cepharanthine attenuates lipopolysaccharide-induced mice mastitis by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity of Zephyranthes on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The genus Zephyranthes, commonly known as rain lilies, belongs to the Amaryllidaceae family, a plant family renowned for its ornamental beauty and rich composition of bioactive alkaloids. Traditionally, various species of Zephyranthes have been used in folk medicine for treating a range of ailments, including tumors and breast cancer. Modern phytochemical research has identified Amaryllidaceae alkaloids (AAs) as the primary agents responsible for the genus's pharmacological activities, including potent anticancer and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of compounds isolated from Zephyranthes, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Core Active Compounds: Amaryllidaceae Alkaloids
The cytotoxic activity of Zephyranthes extracts is predominantly attributed to a diverse group of Amaryllidaceae alkaloids. Pharmacological studies have highlighted several key compounds and skeletal types, including lycorine, haemanthamine, pancratistatin, and crinine-type alkaloids, as being particularly effective against cancer cells. These compounds have been isolated from various species, such as Z. candida, Z. citrina, Z. grandiflora, and Z. ajax, and have demonstrated significant growth-inhibitory effects across a wide spectrum of human cancer cell lines.[2][3][4][5]
Quantitative Cytotoxicity Data
The cytotoxic potential of an agent is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC₅₀ values for key alkaloids isolated from different Zephyranthes species against various human cancer cell lines.
Table 1: Cytotoxicity of Alkaloids from Zephyranthes candida
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Lycorine (14) | HL-60 (Leukemia) | 1.6 | [3] |
| K562 (Leukemia) | 2.3 | [3] | |
| A549 (Lung) | 1.9 | [3] | |
| HepG2 (Liver) | 3.7 | [3] | |
| HT-29 (Colon) | 3.2 | [3] | |
| N-methylhaemanthidine chloride (1) | HL-60 | 0.81 | [3][6] |
| K562 | 1.2 | [3][6] | |
| A549 | 1.1 | [3][6] | |
| HepG2 | 1.9 | [3][6] | |
| HT-29 | 1.5 | [3][6] | |
| Haemanthamine (2) | HL-60 | 3.2 | [3][6] |
| K562 | 4.1 | [3][6] | |
| A549 | 2.9 | [3][6] | |
| HepG2 | 4.8 | [3][6] | |
| HT-29 | 3.5 | [3][6] | |
| N-phenethylcrinasiadine (9) | HL-60 | 13 | [3][6] |
| K562 | 11 | [3][6] | |
| A549 | 9.8 | [3][6] | |
| HepG2 | 12 | [3][6] | |
| HT-29 | 11 | [3][6] |
Table 2: Cytotoxicity of Haemanthamine from Zephyranthes ajax
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Haemanthamine (8) | HepG2 (Liver) | 9.7 | [5] |
| SK-LU-1 (Lung) | 5.4 | [5] | |
| KB (Oral) | 11.3 | [5] | |
| SW480 (Colon) | 4.4 | [5] | |
| AGS (Stomach) | 6.5 | [5] |
Table 3: Cytotoxicity of Alkaloids from Zephyranthes grandiflora
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Zephygranditine A-C (1-3) | Malignant Melanoma (7 lines) | <20 | [4] |
| Zephyranthine A-C (1-3) | Various Cell Lines | <20 | [7] |
Note: The studies on Z. grandiflora reported general activity below 20 µM without specifying values for each cell line.
Table 4: Growth Inhibition by Alkaloids from Zephyranthes citrina
| Compound | Cancer Cell Line | Growth Percentage (GP) | Reference |
| Lycorine (27) | Jurkat (T-cell leukemia) | 5% | [2] |
| HT-29 (Colon) | 5% | [2] | |
| MOLT-4 (Leukemia) | 9% | [2] | |
| Haemanthidine (13) | HT-29 (Colon) | 7% | [2] |
| MOLT-4 (Leukemia) | 11% | [2] |
Note: Growth Percentage indicates the percentage of remaining cell growth after treatment, with lower values indicating higher cytotoxicity.
Experimental Protocols
The evaluation of the cytotoxic properties of Zephyranthes compounds involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments.
-
Cell Lines: Human cancer cell lines (e.g., HL-60, A549, HepG2, HT-29) and a non-cancerous control line (e.g., Beas-2B) are used.[3]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] They are maintained in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Preparation: A high-concentration stock solution of the isolated alkaloid is prepared in a sterile solvent like dimethyl sulfoxide (DMSO).[8] Serial dilutions are then made in the complete growth medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept low (typically ≤0.5%) to prevent solvent-induced toxicity.[8]
A common method to determine cytotoxicity is the MTT assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Treat the cells with various concentrations of the Zephyranthes compound and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the viability percentage against the compound concentration.
-
The mechanism of cell death is often investigated to determine if it occurs via apoptosis (programmed cell death).
-
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treatment: Culture and treat cells with the Zephyranthes compound as described above.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
To investigate the molecular pathways involved, the expression levels of key proteins can be analyzed.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to measure changes in the expression of apoptosis-related proteins like caspases, Bcl-2 family members (Bax, Bcl-2), and signaling molecules like Akt.[9][10]
-
Protocol:
-
Protein Extraction: After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bax, anti-Akt).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the general workflow for assessing the cytotoxicity of compounds isolated from Zephyranthes.
Caption: General workflow for cytotoxic evaluation of Zephyranthes alkaloids.
Research suggests that Zephyranthes alkaloids, such as lycorine and haemanthamine, induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[3][9] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by Zephyranthes alkaloids.
Conclusion
The alkaloids isolated from the Zephyranthes genus, particularly lycorine and haemanthamine, demonstrate significant cytotoxic activity against a variety of human cancer cell lines.[2][3] The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, which involves the modulation of Bcl-2 family proteins and the activation of the caspase cascade.[3][5][9] The potent and, in some cases, selective nature of these compounds highlights their potential as scaffolds for the development of novel anticancer therapeutics.[3][11] Further research, including in vivo studies and detailed molecular target identification, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Undescribed Amaryllidaceae Alkaloids from Zephyranthes citrina and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Alkaloids from the Whole Plants of Zephyranthes candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory active plicamine alkaloids from Zephyranthes grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids and alkaloids from the rhizomes of Zephyranthes ajax Hort. and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic alkaloids from the whole plants of Zephyranthes candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic plicamine alkaloids from the whole plants of Zephyranthes grandiflora | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Achyranthes aspera (Apamarg) leaf extract inhibits human pancreatic tumor growth in athymic mice by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lily-inspired synthetic molecule out-performs chemo in lab tests, targets cancer cell metabolism - ecancer [ecancer.org]
Zephyranthine: A Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly attributed to the depletion of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a key therapeutic strategy. The Amaryllidaceae family of plants, particularly the Zephyranthes genus, has emerged as a rich source of alkaloids with significant AChE inhibitory activity. While several alkaloids from this genus have been investigated, Zephyranthine, a structurally related alkaloid, remains unexplored for its AChE inhibitory potential. This technical guide provides a comprehensive overview of the AChE inhibitory alkaloids found in the Zephyranthes genus, details the experimental protocols for their evaluation, and proposes an in-silico approach to assess the potential of this compound as a novel AChE inhibitor.
Introduction: The Cholinergic Hypothesis and the Promise of Zephyranthes Alkaloids
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients. Therefore, enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase is a cornerstone of current therapeutic interventions. Natural products have historically been a prolific source of novel drug leads, and alkaloids from the Amaryllidaceae family have shown particular promise as AChE inhibitors. Galanthamine, an Amaryllidaceae alkaloid, is an FDA-approved drug for the treatment of mild to moderate Alzheimer's disease, validating this plant family as a source of valuable therapeutic agents. The genus Zephyranthes has been shown to produce a diverse array of alkaloids, several of which exhibit potent AChE inhibitory activity, making it a prime candidate for the discovery of new anti-Alzheimer's compounds.
Acetylcholinesterase Inhibitory Alkaloids from the Genus Zephyranthes
Several studies have focused on isolating and characterizing alkaloids from various Zephyranthes species and evaluating their potential to inhibit acetylcholinesterase. These investigations have revealed a number of compounds with promising activity.
Data Presentation: Quantitative Acetylcholinesterase Inhibitory Activity of Zephyranthes Alkaloids
The following table summarizes the key quantitative data for alkaloids isolated from different Zephyranthes species that have demonstrated inhibitory activity against acetylcholinesterase.
| Alkaloid | Zephyranthes Species | IC50 (µM) |
| Zephyranine A | Z. candida | 8.2 |
| Zephyranine G | Z. candida | 39.0 |
| Zephyranine H | Z. candida | 10.8 |
| Alkaloid 6 | Z. carinata | 1.21 - 184.05 |
| Alkaloid 11 | Z. carinata | 1.21 - 184.05 |
| Alkaloid 17 | Z. carinata | 1.21 - 184.05 |
| Alkaloid 20 | Z. carinata | 1.21 - 184.05 |
| Alkaloid 21 | Z. carinata | 1.21 - 184.05 |
| Alkaloid 22 | Z. carinata | 1.21 - 184.05 |
| Alkaloid 23 | Z. carinata | 1.21 - 184.05 |
| Chlidanthine | Z. concolor | 24.0 |
| Galanthamine N-oxide | Z. concolor | 26.0 |
This compound: An Unexplored Candidate
This compound is a lycorine-type alkaloid that has been isolated from Zephyranthes candida. Its chemical structure is known, and methods for its synthesis have been developed. However, to date, there have been no published studies evaluating its biological activity as an acetylcholinesterase inhibitor. Given that other alkaloids from the same genus and with similar structural features have shown significant AChE inhibitory activity, this compound represents a promising, yet untapped, candidate for investigation.
Experimental Protocols for a Thorough Investigation
To rigorously assess the potential of this compound as an acetylcholinesterase inhibitor, a series of well-defined experimental protocols should be employed.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.
Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Galanthamine or Donepezil)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or solvent for control)
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the AChE solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Kinetic Studies of Acetylcholinesterase Inhibition
To understand the mechanism of inhibition, kinetic studies are essential.
Principle: By measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. This is typically done by constructing Michaelis-Menten and Lineweaver-Burk plots.
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant).
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. The pattern of the lines for different inhibitor concentrations will reveal the type of inhibition. From these plots, the inhibition constant (Ki) can be calculated.
-
Mandatory Visualizations
Cholinergic Signaling Pathway```dot
Caption: In-silico molecular docking workflow.
Conclusion and Future Directions
The Zephyranthes genus is a proven source of alkaloids with acetylcholinesterase inhibitory activity, offering a promising avenue for the discovery of new therapeutics for Alzheimer's disease. While several compounds have been identified and characterized, this compound remains an intriguing yet uninvestigated molecule. The experimental and computational workflows detailed in this guide provide a clear roadmap for a thorough evaluation of this compound's potential as an AChE inhibitor. Future research should focus on the isolation or synthesis of this compound, followed by rigorous in vitro and kinetic studies. Complementary in silico analysis will provide valuable insights into its binding mechanism and guide further lead optimization efforts. Such a comprehensive approach will be instrumental in determining if this compound can be developed into a novel and effective treatment for Alzheimer's disease.
Zephyranthine: A Historical and Technical Overview for Drug Development Professionals
A Whitepaper on the Amaryllidaceae Alkaloid Zephyranthine
Introduction
This compound, a phenanthridine alkaloid, is a member of the Amaryllidaceae alkaloid subclass. First isolated in the 1960s from Zephyranthes candida, this natural compound has garnered interest for its potential biological activities.[1] Amaryllidaceae alkaloids are a well-established class of pharmacologically active compounds, with members exhibiting a range of effects, including acetylcholinesterase inhibition, and anticancer properties. This technical guide provides a comprehensive overview of the historical context of this compound research, its physicochemical properties, biological activities with a focus on its anticancer potential and effects on key signaling pathways, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Historical Context and Discovery
The initial discovery and structural elucidation of this compound occurred in the mid-1960s.[1] It was identified as a constituent of the plant Zephyranthes candida, a member of the Amaryllidaceae family.[1] Early research focused on the isolation and characterization of various alkaloids from this plant genus. The complex tetracyclic core structure of this compound and its multiple chiral centers have made it a subject of interest for total synthesis by organic chemists.[2][3] More recent research has shifted towards investigating the biological activities of this compound and related alkaloids from Zephyranthes candida, revealing potential applications in oncology and neuropharmacology.
Physicochemical Properties and Characterization
This compound is a phenanthridine alkaloid. Its structure has been confirmed through various spectroscopic and spectrometric techniques.
Analytical Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are crucial for elucidating the complex structure of this compound and confirming the connectivity and stereochemistry of the molecule.[2][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.[4][5]
-
X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of this compound in its crystalline form.[6]
Biological Activities and Mechanism of Action
Research into the biological effects of this compound and its sister alkaloids from Zephyranthes candida has unveiled promising cytotoxic and neuromodulatory activities.
Anticancer Activity
A number of alkaloids isolated from Zephyranthes candida have demonstrated significant cytotoxicity against various human cancer cell lines.[6] While specific IC50 values for this compound are not consistently reported across studies, a closely related alkaloid from the same plant, Zephycandidine A, has shown potent anticancer effects.
Table 1: Cytotoxicity of Zephycandidine A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 1.98 |
| SMMC-7721 | Hepatocellular Carcinoma | 3.54 |
| A-549 | Lung Cancer | 4.21 |
| MCF-7 | Breast Cancer | 2.87 |
| SW480 | Colon Cancer | 7.03 |
Source: Adapted from research on Zephycandidine A, a related alkaloid from Zephyranthes candida.[7]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of related alkaloids appears to be the induction of apoptosis. Studies on Zephycandidine A have shown that it triggers programmed cell death in leukemia cells through the intrinsic mitochondrial pathway.[7] This involves the activation of key apoptotic proteins.
Signaling Pathway: Intrinsic Apoptosis
Caption: this compound-induced apoptosis pathway.
This pathway is characterized by:
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.[8][9][10]
-
Upregulation of Bax: Bax is a pro-apoptotic protein that promotes the release of cytochrome c.[8][9][10][11][12]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[13]
Acetylcholinesterase Inhibitory Activity
Several alkaloids from Zephyranthes candida have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This suggests a potential role for these compounds in the management of neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.
Table 2: Acetylcholinesterase Inhibitory Activity of Alkaloids from Zephyranthes candida
| Compound | IC50 (µM) |
| Zephyranine A | 8.2 |
| Zephyranine G | 39.0 |
| Zephyranine H | 10.8 |
Source: Adapted from research on alkaloids from Zephyranthes candida.[14]
Signaling Pathway: Cholinergic Synapse
Caption: Inhibition of acetylcholinesterase by this compound.
By inhibiting AChE, this compound and related compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[15]
Experimental Protocols
Isolation of Alkaloids from Zephyranthes candida
The following is a general protocol for the extraction and isolation of alkaloids from the whole plant of Zephyranthes candida.
Experimental Workflow: Alkaloid Isolation
Caption: General workflow for isolating alkaloids.
Methodology:
-
Extraction: Air-dried and powdered whole plants of Z. candida are extracted with acidic aqueous ethanol at room temperature.[16]
-
Solvent Removal: The ethanol is removed from the extract under reduced pressure.[16]
-
Acid-Base Extraction: The residue is dissolved in 2% hydrochloric acid and washed with chloroform to remove non-alkaloidal compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a neutral pH with ammonium hydroxide. This is followed by extraction with chloroform to isolate the free alkaloids.[16]
-
Chromatographic Purification: The crude alkaloid extract is subjected to a series of column chromatography steps, including silica gel, reversed-phase C18, and Sephadex LH-20, to separate the different alkaloids.[16]
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids, such as this compound, is achieved using reversed-phase HPLC.[16]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Future Perspectives
The research on this compound and related alkaloids from Zephyranthes candida is still in its early stages. While in vitro studies have shown promising anticancer and acetylcholinesterase inhibitory activities, further research is required to fully elucidate their therapeutic potential. To date, there is a lack of publicly available data on the in vivo pharmacokinetics and efficacy of this compound.[17][18][19][20] Furthermore, no clinical trials involving this compound have been registered.[21][22][23] Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Mechanism of action studies: Further investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Lead optimization: Synthesizing and evaluating derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound, a phenanthridine alkaloid from Zephyranthes candida, represents a promising natural product scaffold for the development of new therapeutic agents. Its demonstrated cytotoxic effects, likely mediated through the induction of apoptosis, and its potential to inhibit acetylcholinesterase, warrant further investigation. This technical guide has provided a comprehensive overview of the current state of this compound research, from its historical discovery to its biological activities and the experimental methods used for its study. Continued research in this area holds the potential to unlock the full therapeutic value of this intriguing natural compound.
References
- 1. STRUCTURE OF this compound, A NEW ALKALOID ISOLATED FROM ZEPHYRANTHES CANDIDA HERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
- 3. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cytotoxic alkaloids from the whole plants of Zephyranthes candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential regulation of Bax and Bak by anti-apoptotic Bcl-2 family proteins Bcl-B and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl‐2 changes conformation to inhibit Bax oligomerization | The EMBO Journal [link.springer.com]
- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cepharanthine induces apoptosis through the mitochondria/caspase pathway in murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structurally diverse alkaloids with nine frameworks from Zephyranthes candida and their acetylcholinesterase inhibitory and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Alkaloids from the Whole Plants of Zephyranthes candida - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 18. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo pharmacokinetics, long-term biodistribution, and toxicology of PEGylated graphene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of Kokusaginine: An In Vitro and In Vivo Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Find a Clinical Trial - United States [ipsen.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Total Synthesis of (-)-Zephyranthine
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and natural product synthesis.
Introduction: Zephyranthine, a member of the Amaryllidaceae alkaloid family, exhibits a range of promising biological activities. Its complex tetracyclic structure, featuring multiple contiguous stereocenters, has made it a challenging target for synthetic chemists. This document outlines a highly efficient and enantioselective total synthesis of (-)-Zephyranthine, based on the gram-scale route developed by Zhao et al.[1][2][3] This approach is notable for its strategic use of a catalytic asymmetric Michael/Michael cascade reaction to construct the core cyclohexane ring with three contiguous stereocenters, and a subsequent multi-step one-pot procedure to assemble the final tetracyclic skeleton.[1][2] The overall synthesis is accomplished in six steps from readily available starting materials, achieving an 18.7% overall yield.[1]
Overall Synthetic Strategy
The retrosynthetic analysis reveals a convergent approach. The target molecule, (-)-Zephyranthine (1), is envisioned to be accessible from the key intermediate 9 through a Sharpless asymmetric dihydroxylation.[1] Intermediate 9 can be formed from the tetracyclic ketone 10 via a regioselective enol triflate formation followed by a Heck reaction. The tetracyclic ketone 10 is assembled through a remarkable 8-step one-pot sequence starting from the highly functionalized cyclohexane intermediate 11 . This key intermediate 11 is synthesized via a catalytic asymmetric Michael/Michael cascade reaction between γ,δ-unsaturated-β-ketoester 13 and nitroolefin 14 , catalyzed by an Evans' chiral nickel(II) complex.[1][4]
Caption: Overall workflow for the enantioselective total synthesis of (-)-Zephyranthine.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the enantioselective total synthesis of (-)-Zephyranthine.
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Catalytic Asymmetric Michael/Michael Cascade | 13 and 14 | 12 | 85 |
| 2 | Benzoylation | 12 | 11 | quant. |
| 3 | 8-Step One-Pot Sequence | 11 | 10 | 57 |
| 4 | Kinetically Controlled Regioselective Enolization/Triflation | 10 | 31 | 87 |
| 5 | Heck Reaction | 31 | 9 | 85 |
| 6 | Asymmetric Dihydroxylation | 9 | (-)-Zephyranthine (1) | 67 |
| Overall | Total Synthesis | 13 and 14 | (-)-Zephyranthine (1) | 18.7 |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Michael/Michael Cascade Reaction to Synthesize Intermediate 12
This protocol describes the formation of the key penta-substituted cyclohexane intermediate 12 with three contiguous stereogenic centers.
References
- 1. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
- 2. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Short, enantioselective, gram-scale synthesis of (-)-zephyranthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Zephyranthine via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of (-)-Zephyranthine, a member of the Amaryllidaceae alkaloid family. The synthesis prominently features a catalytic asymmetric double Michael addition as a key strategic step. Zephyranthine and related alkaloids are of significant interest due to their potential biological activities, including anticholinergic, antiviral, and antineoplastic properties.[1]
I. Synthetic Strategy Overview
The total synthesis of (-)-Zephyranthine is achieved through a concise and efficient route highlighted by two key multi-step one-pot reactions. The initial and crucial step involves a catalytic asymmetric double Michael addition to construct the C ring with three contiguous chiral centers. This is followed by a novel 8-step one-pot procedure to assemble the tetracyclic skeleton of this compound.[1]
A retrosynthetic analysis reveals that the this compound core can be disconnected to a penta-substituted cyclohexane intermediate. This key intermediate is assembled via a catalytic double Michael addition of a γ,δ-unsaturated-β-ketoester and a nitroolefin.[1]
II. Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of (-)-Zephyranthine and its intermediates.
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Catalytic Asymmetric Double Michael Addition | γ,δ-unsaturated-β-ketoester, nitroolefin, Evans' chiral nickel(II) catalyst, Triton B | Penta-substituted cyclohexane intermediate | 85 |
| 2 | 8-Step One-Pot Tetracycle Formation | Zinc, HCl, and subsequent reagents | Tetracyclic ketone intermediate | 57 |
| 3 | Regioselective Enolization and Triflation | Lithium bis(trimethylsilyl)amide, Comins' reagent, -78 °C | Enol triflate | 87 |
| 4 | Palladium-Promoted Hydrogenolysis | Pd/C, H2 | Alkene intermediate | 85 |
| 5 | Asymmetric Dihydroxylation | AD-mix-β, MeSO2NH2, t-BuOH/H2O, 0 °C | (-)-Zephyranthine | 78 |
Table 2: Spectroscopic Data for (-)-Zephyranthine
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.83 (s, 1H), 6.65 (s, 1H), 5.91 (s, 2H), 4.41 (d, J = 4.0 Hz, 1H), 4.10 (d, J = 4.0 Hz, 1H), 3.98 (dd, J = 12.0, 4.0 Hz, 1H), 3.45-3.38 (m, 2H), 2.80-2.73 (m, 1H), 2.65 (dd, J = 12.0, 4.0 Hz, 1H), 2.40-2.30 (m, 1H), 2.20-2.10 (m, 1H), 1.95-1.85 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 146.9, 146.5, 128.0, 127.5, 108.9, 105.5, 101.0, 71.5, 68.9, 60.4, 55.3, 45.6, 35.2, 29.7 |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₆H₁₈NO₄: 288.1230; found: 288.1232 |
| Optical Rotation | [α]D²⁵ = -85.6 (c 0.5, CHCl₃) |
III. Experimental Protocols
The following are detailed experimental protocols for the key stages of the (-)-Zephyranthine synthesis.
Protocol 1: Catalytic Asymmetric Double Michael Addition
This protocol describes the formation of the penta-substituted cyclohexane intermediate.
Materials:
-
γ,δ-unsaturated-β-ketoester
-
Nitroolefin
-
Evans' chiral nickel(II) catalyst
-
Triton B (40% in methanol)
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add the γ,δ-unsaturated-β-ketoester (1.0 equiv), the nitroolefin (1.2 equiv), and the Evans' chiral nickel(II) catalyst (10 mol%).
-
Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the γ,δ-unsaturated-β-ketoester.
-
Stir the mixture at room temperature for 24 hours.
-
Cool the reaction mixture to 0 °C and add Triton B (0.5 equiv) dropwise.
-
Continue stirring at 0 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the penta-substituted cyclohexane intermediate.
Protocol 2: 8-Step One-Pot Synthesis of the Tetracyclic Ketone
This protocol details the conversion of the Michael adduct to the core tetracyclic ketone.
Materials:
-
Penta-substituted cyclohexane intermediate from Protocol 1
-
Zinc dust
-
Hydrochloric acid (8.0 N)
-
Methanol
-
Standard laboratory glassware and reflux condenser
Procedure:
-
To a solution of the penta-substituted cyclohexane intermediate (1.0 equiv) in methanol, add zinc dust (10 equiv).
-
Heat the mixture to reflux and slowly add 8.0 N HCl (100 equiv) over 1 hour.
-
Continue to reflux for an additional 4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
The subsequent steps of deacetalization, nitro group reduction, tandem double ring-closing reductive amination, and double ester hydrolysis with tandem decarboxylation proceed in this one-pot sequence.
-
After the reaction sequence is complete, neutralize the mixture with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic ketone intermediate.[1]
IV. Visualizations
Synthetic Pathway of (-)-Zephyranthine
Caption: Synthetic pathway for (-)-Zephyranthine.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
Many Amaryllidaceae alkaloids exhibit acetylcholinesterase (AChE) inhibitory activity. This compound is structurally related to other AChE inhibiting alkaloids. The proposed mechanism involves the binding of this compound to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.
References
Application Notes and Protocols for the Quantification of Zephyranthine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zephyranthine is a lycorine-type alkaloid belonging to the Amaryllidaceae family, a class of compounds known for their diverse and significant biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including phytochemical analysis of plant sources, pharmacokinetic studies, and quality control of potential therapeutic agents.
These application notes provide a comprehensive, step-by-step protocol for the quantification of this compound using a developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical techniques for related Amaryllidaceae alkaloids and is designed to be robust and reliable for research and quality control applications.
Principle of the Method
The developed RP-HPLC method separates this compound from other components in a sample matrix based on its polarity. The sample is injected into a non-polar stationary phase (C18 column), and a polar mobile phase is used to elute the compounds. This compound, being a moderately polar compound, is retained on the column and then eluted. The quantification is achieved by detecting the UV absorbance of this compound as it passes through the detector, and the response is compared to that of a known concentration of a reference standard. An internal standard is incorporated to enhance the precision and accuracy of the quantification.
Experimental Protocols
Sample Preparation: Extraction from Plant Material (e.g., Bulbs)
This protocol is designed for the extraction of this compound from plant matrices, such as the bulbs of Zephyranthes species.
Materials:
-
Fresh or dried plant material (e.g., bulbs)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
pH meter
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
Procedure:
-
Homogenization: Weigh approximately 1 g of finely powdered, dried plant material or 5 g of fresh, homogenized plant material.
-
Acidic Extraction:
-
Add 20 mL of methanol acidified with 1 M HCl to a pH of 2-3.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of acidified methanol each time.
-
Combine all the supernatants.
-
-
Solvent Evaporation: Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acid-Base Partitioning:
-
Redissolve the dried extract in 20 mL of 0.1 M HCl.
-
Wash the acidic solution twice with 20 mL of dichloromethane to remove non-basic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.
-
Extract the alkaline solution three times with 20 mL of dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under reduced pressure.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (v/v) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm |
| Internal Standard | Galanthamine (or another structurally related alkaloid) |
Table 1: Gradient Elution Program
| Time (min) | Acetonitrile (%) | 0.1% TFA in Water (%) |
| 0.0 | 10 | 90 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 10 | 90 |
| 30.0 | 10 | 90 |
Note: The gradient program may require optimization depending on the specific column and HPLC system used.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Galanthamine (or chosen IS) and dissolve it in 10 mL of methanol.
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL).
Sample Solution:
-
To the reconstituted sample extract, add the same fixed concentration of the internal standard as used in the calibration standards.
Method Validation Protocol
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
1. Specificity:
-
Inject the mobile phase (blank), a solution of the internal standard, and a sample solution.
-
Ensure that there are no interfering peaks at the retention times of this compound and the internal standard.
2. Linearity:
-
Inject the prepared working standard solutions in triplicate.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
The recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram.
-
Typically, LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.
6. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% of the organic component)
-
-
The system suitability parameters should remain within acceptable limits.
Data Presentation
Table 2: Summary of a Hypothetical Validated HPLC Method for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | |
| - Repeatability | 1.2% |
| - Intermediate Precision | 1.8% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time | |
| - this compound | Approx. 15.2 min |
| - Internal Standard | Approx. 12.8 min |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the HPLC quantification process.
Application Notes and Protocols for In Vitro Evaluation of Zephyranthine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zephyranthine is a member of the Amaryllidaceae alkaloid family, a class of natural compounds known for a range of biological activities. Notably, this family has yielded compounds with potent acetylchol-inesterase inhibitory and anticancer properties. Preliminary evidence suggests that this compound may share these activities, making it a compound of interest for further investigation. Amaryllidaceae alkaloids have been shown to exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3] Furthermore, compounds like galanthamine, another Amaryllidaceae alkaloid, are established acetylcholinesterase inhibitors used in the management of Alzheimer's disease.[4][5]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activities of this compound, focusing on its potential as an anticancer agent and an acetylcholinesterase inhibitor. The following sections outline the methodologies for assessing cytotoxicity, apoptosis induction, cell cycle effects, and enzyme inhibition.
Assessment of Anticancer Activity
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same concentration as in the drug dilutions) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.
Data Presentation: Exemplary Cytotoxicity of an Amaryllidaceae Alkaloid (Lycorine) against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Leukemia | 1.5 |
| A549 | Lung Cancer | 2.0 |
| MCF-7 | Breast Cancer | 5.2[7] |
| HCT116 | Colon Cancer | 6.4[7] |
Note: The above data for Lycorine is illustrative and serves as a reference for the expected potency of Amaryllidaceae alkaloids.[8][9][10]
Experimental Workflow for MTT Assay
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[12][13]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Presentation: Expected Outcome of Apoptosis Assay
| Cell Population | Annexin V-FITC | Propidium Iodide | Interpretation |
| Quadrant 1 (Q1) | - | + | Necrotic Cells |
| Quadrant 2 (Q2) | + | + | Late Apoptotic Cells |
| Quadrant 3 (Q3) | - | - | Viable Cells |
| Quadrant 4 (Q4) | + | - | Early Apoptotic Cells |
Logical Flow of Apoptosis Detection
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content.[14] Flow cytometry analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Presentation: Expected Distribution of Cells in the Cell Cycle
| Cell Cycle Phase | DNA Content | Expected Peak on Histogram |
| G0/G1 | 2n | First and largest peak |
| S | >2n and <4n | Region between G0/G1 and G2/M peaks |
| G2/M | 4n | Second peak, approximately twice the fluorescence intensity of the G0/G1 peak |
Proposed Signaling Pathway for Anticancer Activity of Amaryllidaceae Alkaloids
Assessment of Acetylcholinesterase (AChE) Inhibition
The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[16][17] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[18][19]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel)
-
This compound solutions at various concentrations.
-
-
Assay in a 96-well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: (1 - (Rate of test sample / Rate of control)) * 100. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Data Presentation: Exemplary Acetylcholinesterase Inhibition by an Amaryllidaceae Alkaloid (Galanthamine)
| Compound | Enzyme Source | IC₅₀ (µM) |
| Galanthamine | Human AChE | 0.35[20] |
| Galanthamine | Electric Eel AChE | ~0.4 |
Note: The above data for Galanthamine is illustrative and provides a benchmark for a potent AChE inhibitor from the Amaryllidaceae family.[4][21][22]
Workflow for Acetylcholinesterase Inhibition Assay
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 3. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Zephyranthine: Unraveling its Mechanism of Action - A Guide for Researchers
Application Note
Introduction
Zephyranthine is a phenanthridine alkaloid isolated from plants of the Zephyranthes genus, such as Zephyranthes candida, which belongs to the Amaryllidaceae family[1]. It is important to distinguish this compound from Cepharanthine, a bisbenzylisoquinoline alkaloid from Stephania cepharantha, as they are structurally and pharmacologically distinct compounds[2][3][4][5]. Alkaloids from the Amaryllidaceae family are known for a range of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibition. While the genus Zephyranthes is reported to have various pharmacological properties, detailed molecular mechanism studies specifically on isolated this compound are currently limited in publicly available scientific literature.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, understanding of this compound's mechanism of action. It also outlines general protocols for key experiments that would be essential for elucidating its specific cellular and molecular effects.
Current Understanding of Biological Activity
The broader class of Amaryllidaceae alkaloids, to which this compound belongs, has been a subject of interest for their potential therapeutic applications, particularly in oncology[6]. Plants from the Zephyranthes genus have been used in traditional medicine for treating various ailments, including tumors. Phytochemical studies have revealed that this genus produces a variety of alkaloids, and extracts have shown cytotoxic and antimitotic activities. However, specific data delineating the signaling pathways and molecular targets of this compound are scarce.
Due to the limited availability of specific studies on this compound's mechanism of action, this document will focus on providing standardized protocols for experiments that are fundamental to characterizing the anticancer effects of a novel compound. These protocols are based on established methodologies frequently used in cancer pharmacology.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
This compound-treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Data Presentation
As there is no publicly available quantitative data specifically for this compound's mechanism of action, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Data to be determined | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Viable Cells |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Distribution after this compound Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
Visualizations
The following diagrams are conceptual frameworks for potential mechanisms and workflows, as specific signaling pathways for this compound have not been elucidated.
Caption: Experimental workflow for investigating the anticancer mechanism of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Conclusion and Future Directions
The study of this compound's mechanism of action is still in its infancy. While its classification as an Amaryllidaceae alkaloid suggests potential for significant biological activity, detailed investigations are required to substantiate these claims. The protocols and conceptual frameworks provided here serve as a foundational guide for researchers to systematically explore the pharmacological properties of this compound. Future research should focus on identifying its direct molecular targets, elucidating the specific signaling pathways it modulates, and validating its therapeutic potential in preclinical and eventually clinical settings. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent.
References
- 1. STRUCTURE OF this compound, A NEW ALKALOID ISOLATED FROM ZEPHYRANTHES CANDIDA HERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of Cepharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cepharanthine = 95 HPLC 481-49-2 [sigmaaldrich.com]
- 6. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
Application Notes and Protocols: Investigating Zephyranthine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zephyranthine, a member of the Amaryllidaceae alkaloid family, represents a promising scaffold for the development of therapeutics targeting neurodegenerative diseases. While direct studies on this compound in this context are limited, the broader class of Amaryllidaceae alkaloids has demonstrated significant neuroprotective potential. This is primarily attributed to their dual activities as acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents, both of which are key pathological mechanisms in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound and related Amaryllidaceae alkaloids. The following sections detail the rationale for their use, present available quantitative data on related compounds, and provide detailed protocols for in vitro and in vivo experimental models of neurodegeneration.
Rationale for Use: Targeting Key Pathologies
The therapeutic potential of Amaryllidaceae alkaloids in neurodegenerative diseases stems from their ability to modulate two critical pathways:
-
Cholinergic Dysfunction: A hallmark of Alzheimer's disease is the decline in acetylcholine (ACh), a neurotransmitter essential for learning and memory. Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a clinically validated strategy to manage symptoms. Several Amaryllidaceae alkaloids have been shown to inhibit AChE.
-
Neuroinflammation: Chronic inflammation in the brain contributes significantly to neuronal damage in various neurodegenerative diseases. Amaryllidaceae alkaloids have demonstrated anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and related signaling pathways.
Data Presentation: Bioactivities of Amaryllidaceae Alkaloids
The following tables summarize the reported in vitro activities of various Amaryllidaceae alkaloids, providing a comparative basis for evaluating novel compounds like this compound.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Amaryllidaceae Alkaloids
| Alkaloid | Plant Source | AChE IC₅₀ (µM) | Reference |
| Galanthamine | Galanthus spp. | 1.12 | [1] |
| Lycorine | Lycoris radiata | 213 | [2] |
| 1-O-acetyllycorine | Synthetic derivative | 0.96 | [2] |
| Crinine | Crinum spp. | 461 | [2] |
| Haemanthamine | Haemanthus spp. | >500 | Not specified |
| Undulatine | Crinum spp. | 23.0 | [3] |
| Acetylcaranine | Amaryllis belladonna | 11.7 | [3] |
| Narciabduliine | Narcissus pseudonarcissus | 3.29 | [4] |
Table 2: Anti-inflammatory Activity of Amaryllidaceae Alkaloids
| Alkaloid | Assay | IC₅₀ (µM) or % Inhibition | Reference |
| Lycorine | Analgesic effect (Koster's test) | 58.5% inhibition at 100 mg/kg | [1] |
| Narciclasine | Inhibition of NF-κB activation | - | [1] |
| Norbelladine | COX-2 Inhibition | 30% inhibition at 20 µM | [1] |
| Crinum Alkaloids (1-5) | COX-1 Inhibition | >64% | [5] |
| Crinum Alkaloids (1-5) | COX-2 Inhibition | >90% | [5] |
Signaling Pathways
The neuroprotective effects of Amaryllidaceae alkaloids are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the potential mechanisms of action based on studies of representative compounds like galanthamine and lycorine.
Caption: Potential neuroprotective signaling pathways of Amaryllidaceae alkaloids.
Experimental Protocols
The following protocols provide detailed methodologies for establishing and evaluating neurodegenerative disease models to test the efficacy of this compound or related compounds.
In Vitro Models
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the in vitro AChE inhibitory activity of the test compound.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (this compound)
-
Galanthamine (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, test compound, and galanthamine in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well. Incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
2. Anti-inflammatory Assay in Lipopolysaccharide (LPS)-stimulated Microglia
-
Objective: To assess the anti-inflammatory effects of the test compound by measuring nitric oxide (NO) production.
-
Materials:
-
BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Dexamethasone (positive control)
-
Griess reagent
-
DMEM with 10% FBS
-
-
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
In Vivo Models
1. MPTP-Induced Parkinson's Disease Mouse Model
-
Objective: To evaluate the neuroprotective effect of the test compound against MPTP-induced dopaminergic neurodegeneration.
-
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Test compound (this compound)
-
Saline
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Administer the test compound or vehicle daily for a pre-determined period (e.g., 7 days) before MPTP injection.
-
On day 8, induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals).
-
Continue daily administration of the test compound for a further period (e.g., 7 days).
-
Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at selected time points after MPTP administration.
-
At the end of the experiment, sacrifice the animals and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine and its metabolites in the striatum) and immunohistochemical (e.g., tyrosine hydroxylase staining of dopaminergic neurons in the substantia nigra) analysis.
-
Caption: Workflow for the MPTP-induced Parkinson's disease mouse model.
2. Zebrafish Model of Alzheimer's Disease
-
Objective: For rapid screening of the test compound's efficacy in an aluminum chloride (AlCl₃)-induced Alzheimer's-like model.
-
Materials:
-
Zebrafish larvae (3-5 days post-fertilization)
-
Aluminum chloride (AlCl₃)
-
Test compound (this compound)
-
Rivastigmine (positive control)
-
96-well plates
-
Automated behavioral tracking system
-
-
Procedure:
-
Place individual zebrafish larvae in each well of a 96-well plate containing embryo medium.
-
Expose the larvae to AlCl₃ (e.g., 150 µM) to induce neurotoxicity.
-
Co-incubate with various concentrations of the test compound or rivastigmine.
-
After a specific exposure period (e.g., 48 hours), assess larval behavior using an automated tracking system. Key parameters to measure include total distance moved, velocity, and response to stimuli (e.g., light/dark transitions).
-
Analyze the data to determine if the test compound can rescue the behavioral deficits induced by AlCl₃.
-
Conclusion
The Amaryllidaceae alkaloid this compound, and its congeners, hold considerable promise for the development of novel therapeutics for neurodegenerative diseases. Their potential dual action on cholinergic and inflammatory pathways provides a strong rationale for further investigation. The protocols and data presented in these application notes offer a framework for researchers to systematically evaluate the neuroprotective efficacy of these compounds in relevant preclinical models. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of this fascinating class of natural products.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amaryllidaceae alkaloids from Crinum latifolium with cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Zephyranthine: A Promising Lycorine-Type Alkaloid for Drug Discovery and Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zephyranthine is a naturally occurring lycorine-type alkaloid isolated from plants of the Amaryllidaceae family, such as Zephyranthes candida.[1][2] Alkaloids belonging to this family are recognized for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4] The characteristic tetracyclic structure of lycorine-type alkaloids has attracted considerable interest in the field of medicinal chemistry. The successful total synthesis of (-)-zephyranthine further underscores its potential as a versatile scaffold for the development of novel therapeutic agents.[5][6][7] This document provides an overview of this compound as a lead compound, including its potential mechanisms of action, and detailed protocols for evaluating its biological activities.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉NO₄ | [8] |
| Molecular Weight | 289.33 g/mol | [8] |
| CAS Number | 2030-55-9 | [8] |
| Class | Lycorine-type Amaryllidaceae Alkaloid | [1][3] |
Biological Activities and Therapeutic Potential
While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related lycorine-type alkaloids provide strong evidence for its potential as a lead compound.
Anti-Cancer Activity
Lycorine-type alkaloids are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[3][9] The proposed anti-cancer mechanism involves the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase I.
Quantitative Data for Related Lycorine-Type Alkaloids:
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Lycorine | Caco-2 (colorectal) | Cytotoxic | 0.99 - 3.28 | [10] |
| HT-29 (colorectal) | Cytotoxic | 0.59 - 1.72 | [10] | |
| Haemanthamine | Caco-2 (colorectal) | Cytotoxic | 0.99 - 3.28 | [10] |
| HT-29 (colorectal) | Cytotoxic | 0.59 - 1.72 | [10] | |
| Haemanthidine | Caco-2 (colorectal) | Cytotoxic | 0.99 - 3.28 | [10] |
| HT-29 (colorectal) | Cytotoxic | 0.59 - 1.72 | [10] |
Signaling Pathways:
Anti-Inflammatory Activity
Alkaloids, including those from the Amaryllidaceae family, have demonstrated significant anti-inflammatory properties.[11][12] The mechanism often involves the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as NF-κB.
Signaling Pathways:
Neuroprotective Effects
Several natural compounds, including alkaloids, are being investigated for their neuroprotective potential in the context of neurodegenerative diseases.[13][14][15] The proposed mechanisms include antioxidant activity, modulation of neuroinflammation, and inhibition of apoptosis.
Signaling Pathways:
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of this compound as a lead compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
LPS from E. coli
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS alone), and a vehicle control.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
Conclusion
This compound, as a member of the lycorine-type Amaryllidaceae alkaloids, represents a promising natural product scaffold for drug design and development. Its potential anti-cancer, anti-inflammatory, and neuroprotective activities, inferred from the broader class of related compounds, warrant further investigation. The provided protocols offer a starting point for the systematic evaluation of this compound's biological effects. The feasibility of its chemical synthesis opens avenues for structure-activity relationship (SAR) studies to optimize its potency and selectivity, paving the way for the development of novel therapeutics. Further research is essential to elucidate its specific molecular targets and signaling pathways to fully realize its therapeutic potential.
References
- 1. longdom.org [longdom.org]
- 2. STRUCTURE OF this compound, A NEW ALKALOID ISOLATED FROM ZEPHYRANTHES CANDIDA HERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
- 5. Short, enantioselective, gram-scale synthesis of (-)-zephyranthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Total Syntheses of (-)-α-Lycorane, (-)-Zephyranthine, and Formal Synthesis of (+)-Clivonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Zephyranthine Crystal Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the determination of the crystal structure of Zephyranthine, an Amaryllidaceae alkaloid. The protocols outlined below cover the purification of this compound to crystallographic grade, methods for single crystal growth, and the process of X-ray diffraction data collection and structure refinement.
Purification of this compound for Crystallography
The purity of the starting material is paramount for successful crystallization. A purity of >98% is recommended. The following protocol describes a general approach for the purification of this compound from a crude extract or synthetic mixture.
Protocol 1: Purification of this compound
| Step | Procedure | Notes |
| 1. Initial Extraction (if from natural source) | Extract the plant material (e.g., bulbs of Zephyranthes species) with a suitable solvent such as methanol or ethanol. | Acidify the extract with 2% sulfuric acid to convert alkaloids into their salt form. |
| 2. Acid-Base Extraction | Partition the acidic aqueous extract with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities. | The desired alkaloids will remain in the acidic aqueous phase. |
| Basify the aqueous phase with ammonium hydroxide to a pH of 9-10. | This will precipitate the free alkaloids. | |
| Extract the alkaloids into an organic solvent such as chloroform or a mixture of chloroform and methanol. | Repeat the extraction multiple times to ensure complete recovery. | |
| 3. Chromatographic Purification | Concentrate the organic extract and subject it to column chromatography on silica gel or alumina. | A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is often effective for separating Amaryllidaceae alkaloids. |
| Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent). | Combine the fractions containing pure this compound. | |
| 4. Final Purification/Recrystallization | The purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate-hexane) to achieve crystallographic grade purity.[1] | This step also serves as a preliminary crystallization trial. |
Crystallization of this compound
Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and optimization of conditions is typically necessary.
General Crystallization Principles
Successful crystallization depends on achieving a state of supersaturation, from which the compound will slowly precipitate in an ordered crystalline lattice. Common methods to achieve this for small organic molecules include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.[2][3][4]
Recommended Crystallization Protocols for this compound
The following are generalized protocols that can be adapted for this compound. It is advisable to screen a variety of solvents and conditions.
Protocol 2: Slow Evaporation
This is a straightforward and widely used method for growing single crystals.[2][3]
| Step | Procedure | Notes |
| 1. Solvent Selection | Choose a solvent in which this compound is moderately soluble. Good starting points for alkaloids include ethanol, methanol, acetone, ethyl acetate, and chloroform, or mixtures thereof.[1] | The ideal solvent will allow for complete dissolution upon gentle warming but will be close to saturation at room temperature. |
| 2. Solution Preparation | Dissolve the purified this compound in a minimal amount of the selected solvent in a clean vial. Gentle warming can be used to aid dissolution. | Ensure the solution is saturated or near-saturated at the working temperature. The solution should be free of any particulate matter; filter if necessary. |
| 3. Crystal Growth | Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent. | Place the vial in a vibration-free environment. Slower evaporation rates generally lead to better quality crystals. |
| 4. Crystal Harvesting | Once crystals of suitable size have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. | Wash the crystals with a small amount of cold solvent to remove any residual impurities. |
Protocol 3: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available and allows for a more controlled approach to supersaturation.[2][5][6]
| Step | Procedure | Notes |
| 1. Setup | Place a small, open vial containing a concentrated solution of this compound in a larger, sealed container (e.g., a beaker or a jar). | The larger container should contain a solvent (the "anti-solvent") in which this compound is poorly soluble but which is miscible with the solvent used to dissolve the compound. |
| 2. Diffusion | The vapor from the anti-solvent in the outer chamber will slowly diffuse into the inner vial containing the this compound solution. | This gradual increase in the concentration of the anti-solvent in the inner vial reduces the solubility of this compound, leading to crystallization. |
| 3. Crystal Growth | Allow the setup to remain undisturbed in a stable environment. Crystal growth can take several days to weeks. | Common solvent/anti-solvent pairs include chloroform/hexane, methanol/diethyl ether, and acetone/water. |
| 4. Crystal Harvesting | Carefully remove the inner vial and harvest the crystals as described in the slow evaporation protocol. |
Table 1: Suggested Solvents for this compound Crystallization Screening
| Solvent (for dissolution) | Anti-solvent (for vapor diffusion) |
| Methanol | Diethyl ether, Hexane, Water |
| Ethanol | Diethyl ether, Hexane, Water |
| Chloroform | Hexane, Pentane |
| Acetone | Water, Hexane |
| Ethyl Acetate | Hexane, Pentane |
X-ray Diffraction and Structure Determination
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.
Protocol 4: X-ray Data Collection, Structure Solution, and Refinement
| Step | Procedure | Notes |
| 1. Crystal Mounting | Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures. | Common mounting techniques involve using a cryoloop and a small amount of oil or grease. |
| 2. Data Collection | Mount the goniometer head on the diffractometer. A preliminary screening will determine the crystal quality and unit cell parameters. | Data is typically collected using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[7] |
| A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. | Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage. | |
| 3. Data Processing | The raw diffraction images are processed to integrate the intensities of the diffraction spots and correct for experimental factors such as absorption. | This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes ( |
| 4. Structure Solution | The phase problem is solved using direct methods or Patterson methods, which are implemented in standard crystallographic software packages (e.g., SHELXS, SIR). | This provides an initial model of the crystal structure. |
| 5. Structure Refinement | The initial structural model is refined against the experimental diffraction data using least-squares methods (e.g., with SHELXL).[8] | This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. |
| 6. Structure Validation | The final refined structure is validated to ensure its chemical and crystallographic reasonability. | This includes checking bond lengths, angles, and for any unresolved electron density. The final structure is typically deposited in a crystallographic database. |
Table 2: Typical Crystallographic Data for a this compound-Related Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| a (Å) | 9.535 |
| b (Å) | 7.4498 |
| c (Å) | 14.7161 |
| β (°) | 103.488 |
| Volume (ų) | 1016.51 |
| Z | 2 |
| Radiation type | CuKα |
| Data from the Crystallography Open Database, entry 1547129.[9] |
Visualizations
Experimental Workflow for this compound Crystal Structure Determination
Caption: Workflow for this compound crystal structure determination.
Logical Relationship of Crystallization Methods
Caption: Common crystallization methods for small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. unifr.ch [unifr.ch]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 8. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
Application of Zephyranthine in Antiviral Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zephyranthine, a bisbenzylisoquinoline alkaloid extracted from plants of the Stephania genus, has demonstrated significant potential as a broad-spectrum antiviral agent.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antiviral properties of this compound. The information compiled herein is based on published research and is intended to guide the design and execution of experiments to evaluate this compound's efficacy against various viral pathogens.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several viruses. The following table summarizes the key potency and cytotoxicity data from various studies.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (S-G614) | 293T-ACE2 | Pseudovirus Entry | 0.351 | >10 | >28.5 | [2] |
| Calu-3 | Pseudovirus Entry | 0.759 | >10 | >13.2 | [2] | |
| A549-ACE2 | Pseudovirus Entry | 0.911 | >10 | >11.0 | [2] | |
| SARS-CoV-2 Variants | ||||||
| S-D614 (Original) | 293T-ACE2 | Pseudovirus Entry | 0.0537 | >10 | >186.2 | [2] |
| N501Y.V1 (B.1.1.7) | 293T-ACE2 | Pseudovirus Entry | 0.047 | >10 | >212.8 | [2] |
| N501Y.V2 (B.1.351) | 293T-ACE2 | Pseudovirus Entry | 0.296 | >10 | >33.8 | [2] |
| Other Coronaviruses | ||||||
| SARS-CoV | 293T-ACE2 | Pseudovirus Entry | 0.0417 | >10 | >239.8 | [2] |
| MERS-CoV | 293T-ACE2 | Pseudovirus Entry | 0.140 | >10 | >71.4 | [2] |
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAM) | Cell-based ELISA | 0.3223 | Not specified | Not specified | [3] |
| Human Immunodeficiency Virus (HIV-1) | Not specified | Not specified | 0.026 | Not specified | Not specified | [4] |
Mechanism of Action
This compound exerts its antiviral effects through a multi-targeted mechanism, primarily by inhibiting viral entry and replication, and by modulating host cell signaling pathways.
-
Inhibition of Viral Entry: For viruses like the African Swine Fever Virus (ASFV), this compound has been shown to block clathrin-mediated endocytosis, a critical pathway for viral entry into host cells.[5][6] It achieves this by upregulating the expression of the EHD2 gene.[5][6]
-
Inhibition of Viral Replication: this compound can interfere with viral replication processes. For instance, it has been reported to inhibit the ATPase activity of the SARS-CoV-2 Nsp13 helicase.[7]
-
Modulation of Host Signaling Pathways: this compound can suppress host cell signaling pathways that are often hijacked by viruses for their own replication. It has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways.[8][9][10] This can lead to the induction of apoptosis in infected cells and a reduction in the production of pro-inflammatory cytokines.[8][9][10]
Signaling Pathway Diagrams
Caption: this compound inhibits viral replication by suppressing the PI3K/Akt and NF-κB signaling pathways.
Caption: this compound inhibits ASFV entry by upregulating EHD2, which disrupts clathrin-mediated endocytosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound.
Cytotoxicity Assay (MTS/MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
Host cells (e.g., Vero E6, A549, etc.)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 100 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells (media only).
-
Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for a further 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by this compound by counting the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound serial dilutions
-
Serum-free medium
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Wash the confluent cell monolayers with serum-free medium.
-
In separate tubes, mix the virus (at a concentration to produce 50-100 plaques per well) with an equal volume of each this compound dilution or medium (for virus control). Incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Remove the inoculum and gently wash the cells twice with serum-free medium.
-
Add 2 mL of the overlay medium to each well and let it solidify at room temperature.
-
Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible.
-
Fix the cells with 1 mL of fixing solution for at least 30 minutes.
-
Carefully remove the agarose overlay and the fixing solution.
-
Stain the cell monolayer with 1 mL of staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Viral Yield Reduction Assay using qRT-PCR
Objective: To quantify the effect of this compound on the production of viral RNA.
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound serial dilutions
-
RNA extraction kit
-
qRT-PCR primers and probes specific for a viral gene
-
One-step qRT-PCR master mix
-
Real-time PCR instrument
Protocol:
-
Seed host cells in a 24-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 2 hours prior to infection.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for 24-48 hours.
-
Harvest the cell supernatant and/or the cells for RNA extraction.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Perform one-step qRT-PCR using primers and probes specific for a viral gene (e.g., the E gene for coronaviruses).
-
Use a standard curve of a plasmid containing the target viral gene to quantify the viral RNA copy number.
-
Calculate the percentage of viral yield reduction compared to the virus control and determine the EC50 value.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by this compound.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound at a concentration of 5-10 times its EC50
-
Control inhibitors with known mechanisms of action (e.g., entry inhibitor, replication inhibitor)
-
Method for quantifying viral replication (e.g., qRT-PCR, ELISA)
Protocol:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Synchronize infection by pre-chilling the plate at 4°C for 1 hour, then adding the virus and incubating at 4°C for another hour to allow binding but not entry.
-
Wash the cells with cold medium to remove unbound virus and then shift the plate to 37°C to initiate infection (this is time zero).
-
Add this compound and control inhibitors at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).
-
At the end of one replication cycle (e.g., 24 hours), quantify the viral replication in each well.
-
Plot the percentage of inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the latest possible point in the viral life cycle that it targets.
Experimental Workflow Diagrams
Caption: General workflow for assessing the antiviral activity and cytotoxicity of this compound.
Caption: Workflow for determining the mechanism of action of this compound using a time-of-addition assay.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmc.ac.il [jmc.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Identification of cepharanthine as an effective inhibitor of African swine fever virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways [frontiersin.org]
- 10. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zephyranthine Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Zephyranthine. The information is curated to address common challenges and improve overall yield, based on modern synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is considered a high-yield, state-of-the-art total synthesis of (-)-Zephyranthine?
A recent highly efficient and practical approach reports the gram-scale total synthesis of (-)-Zephyranthine in six steps with an overall isolated yield of 18.7%.[1] This route's success lies in strategically integrating functional group manipulations into the ring system construction, which simplifies operations and boosts efficiency.[1]
Q2: What are the key strategies to improve the efficiency and yield of the synthesis?
The primary strategies involve minimizing purification steps and improving atom economy through multi-step, one-pot reactions and catalytic cascade reactions.[1][2] For instance, a notable synthesis employs a catalytic Michael/Michael cascade to asymmetrically construct the core cyclohexane ring and a remarkable 8-step one-pot operation to assemble the tetracyclic skeleton.[1][2][3]
Q3: What are the most common challenges or problematic steps in this compound synthesis?
Researchers may encounter obstacles in two main areas:
-
Asymmetric Synthesis of the Cyclohexane Core: The initial catalytic double Michael addition can be sluggish depending on the reaction conditions.[4]
-
Regioselective Construction of the C-Ring Double Bond: The formation of the crucial C1–C2 double bond can be difficult, as substrates containing nitro or amine groups can be problematic.[1][4][5] This has been overcome by using a kinetically controlled regioselective enolization of a ketone intermediate.[1][5]
Troubleshooting Guide
Issue 1: Sluggish or Low-Yielding Michael/Michael Cascade Reaction
-
Question: The initial catalytic asymmetric double Michael addition of γ,δ-unsaturated-β-ketoester and nitroolefin is showing low conversion (<10%) even after extended reaction times. How can this be improved?
-
Answer: This reaction is highly sensitive to solvent choice. While THF or solvent-free conditions may lead to very slow reactions, switching the solvent to dichloromethane (DCM) can significantly increase the reaction rate.[4] However, be aware that this may require optimization to maintain high enantiomeric excess.[4] The steric and electronic effects of the starting materials can also impact the reaction rate.[1]
Issue 2: Difficulty in Controlling Regioselectivity for the C-Ring Double Bond
-
Question: I am obtaining a mixture of regioisomers or the undesired double bond isomer when attempting to functionalize the C-ring. How can I selectively form the C1-C2 double bond?
-
Answer: The regioselectivity is determined by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: To obtain the desired C1-C2 double bond, a kinetically controlled regioselective enolization followed by triflation and subsequent palladium-promoted hydrogenolysis is effective.[1] This involves reacting the tetracyclic ketone intermediate with a strong, hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) with Comins' reagent to trap the kinetic enolate as an enol triflate.[1][3]
-
Thermodynamic Control: Conversely, conditions such as mesylation followed by elimination using a base like DBU tend to yield the more stable, thermodynamically favored regioisomer.[1]
-
Issue 3: Preventing Unwanted Side Reactions During Intermediate Steps
-
Question: I'm observing unwanted aldol reactions after the synthesis of the penta-substituted cyclohexane intermediate (compound 12). How can I prevent this?
-
Answer: The enol moiety of the cyclohexane intermediate is reactive. To prevent unwanted aldol reactions during subsequent steps, it should be protected.[1][5] Protection can be achieved by treating the intermediate with benzoyl chloride (BzCl) to afford a benzoate ester, which was found to be stable and easy to purify via recrystallization, yielding the product in quantitative yield.[1][3][5]
Quantitative Data Summary
The following table summarizes the yields for the key steps in a recently reported, highly efficient synthesis of (-)-Zephyranthine.[1]
| Step No. | Transformation | Key Reagents / Conditions | Product | Yield |
| 1 | Catalytic Asymmetric Michael/Michael Cascade | γ,δ-unsaturated-β-ketoester, nitroolefin, Evans' chiral Ni(II) catalyst | Penta-substituted cyclohexane 12 | 85% |
| 2 | Enol Protection | Benzoyl chloride (BzCl), DMAP | Benzoate ester 11 | quant. |
| 3 | 8-Step One-Pot Tetracycle Formation | HBr, Zn powder, HCl | Tetracyclic ketone 10 | 57% |
| 4 | Kinetically Controlled Enolization/Triflation | LiHMDS, Comins' reagent, -78 °C | Enol triflate 31 | 87% |
| 5 | Palladium-Promoted Hydrogenolysis | Pd(dppf)Cl₂, HCOOH, Et₃N | Alkene 9 | 85% |
| 6 | Sharpless Asymmetric Dihydroxylation | AD-mix-β | (-)-Zephyranthine (1) | - |
| Overall | Total Synthesis | - | (-)-Zephyranthine (1) | 18.7% |
Experimental Protocols
Protocol 1: 8-Step, One-Pot Synthesis of Tetracyclic Ketone (10)[1][3]
-
Deprotection: Treat the protected intermediate 11 with HBr (1.0 equiv., 33% in HOAc) in a solvent mixture of HOAc–THF–H₂O (5:1:1) at 50 °C for 2 hours to yield the dialdehyde 28 .
-
Reductive Cyclization: Add zinc powder to the reaction mixture containing 28 and stir at room temperature overnight. This forms intermediate 29 .
-
Hydrolysis & Decarboxylation: Filter the mixture to remove excess zinc. Add 8.0 N HCl (100 equiv.) to the filtrate to hydrolyze 29 to 30 . The subsequent tandem decarboxylation of 30 delivers the key tetracyclic ketone intermediate 10 .
-
Workup: After the reaction sequence, perform a standard aqueous workup and purify via column chromatography to obtain ketone 10 in a 57% total yield for the one-pot operation.
Protocol 2: Kinetically Controlled Synthesis of Alkene (9)[1]
-
Enol Triflate Formation: Dissolve the tetracyclic ketone 10 in anhydrous THF and cool the solution to -78 °C. Add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise, followed by the addition of Comins' reagent. Stir for the appropriate time to form the enol triflate 31 .
-
Hydrogenolysis: To the resulting enol triflate 31 , add a palladium catalyst such as Pd(dppf)Cl₂, along with a hydrogen source like formic acid and a base such as triethylamine.
-
Workup: Upon completion, quench the reaction and perform an extractive workup. Purify the crude product using column chromatography to yield the desired alkene 9 .
Visualizations
Caption: High-level workflow for the enantioselective total synthesis of (-)-Zephyranthine.
Caption: Troubleshooting logic for achieving regioselectivity in C-ring double bond formation.
References
- 1. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
- 2. Short, enantioselective, gram-scale synthesis of (-)-zephyranthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Zephyranthine Extraction
Welcome to the technical support center for Zephyranthine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction and purification of this compound from plant sources.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the experimental process of this compound extraction.
Q1: My this compound yield is consistently low. What are the potential reasons and how can I improve it?
A1: Low yields of this compound are a common issue and can be attributed to several factors throughout the extraction and purification process. Here are some of the most frequent causes and their solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for the efficient solubilization of this compound.
-
Solution: this compound, as an alkaloid, is moderately polar. Solvents like methanol and ethanol, or their aqueous mixtures, are generally effective for alkaloid extraction. It is advisable to perform small-scale pilot extractions with a range of solvents (e.g., 70% ethanol, 80% methanol) to determine the optimal choice for your specific plant material.
-
-
Incorrect pH of the Extraction Medium: The pH plays a crucial role in the solubility of alkaloids.
-
Solution: Alkaloids can exist in two forms: the free base, which is more soluble in organic solvents, and the salt form, which is more soluble in water. For extraction into an organic solvent, it is recommended to basify the plant material or the solvent with a weak base like ammonium hydroxide to a pH of around 10. Conversely, an acidic aqueous extraction (pH 3-4) can be used to initially extract the alkaloid salts.
-
-
Inadequate Preparation of Plant Material: The physical state of the plant material can significantly impact the extraction efficiency.
-
Solution: Ensure that the plant material (e.g., bulbs of Zephyranthes species) is thoroughly dried and finely ground to a consistent particle size. This increases the surface area available for solvent penetration and interaction.
-
-
Insufficient Extraction Time or Repetitions: A single, brief extraction may not be adequate to extract the entire this compound content.
-
Solution: Consider increasing the duration of the extraction or performing multiple extraction cycles with fresh solvent on the same plant material. Combining the extracts from all cycles will maximize the yield.
-
-
Degradation of this compound: this compound may be susceptible to degradation under harsh conditions.
-
Solution: Avoid high temperatures, prolonged exposure to light, and extreme pH conditions during the extraction process, as these can lead to the degradation of the target compound.
-
Q2: What is the best way to purify this compound from the crude extract?
A2: Purification of this compound from a complex crude extract typically involves a multi-step approach to remove impurities.
-
Acid-Base Partitioning: This is a fundamental and highly effective technique for the initial cleanup of alkaloid extracts. The process involves:
-
Dissolving the crude extract in an acidic aqueous solution, which converts the alkaloids into their salt form, making them water-soluble.
-
Washing this acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
-
Basifying the aqueous layer to a pH of 8-10, which converts the alkaloid salts back to their free base form, making them soluble in organic solvents.
-
Extracting the free base alkaloids into a non-polar organic solvent (e.g., chloroform or dichloromethane).
-
-
Column Chromatography: Following acid-base partitioning, column chromatography is commonly employed for the fine purification of this compound. Silica gel is a frequently used stationary phase, and a gradient elution system with a mixture of a non-polar and a polar solvent (e.g., a chloroform-methanol gradient) can effectively separate this compound from other closely related alkaloids and impurities.
Q3: Are there any advanced extraction techniques that can improve the yield of this compound?
A3: Yes, several modern extraction techniques can offer higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.
-
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, which can lead to a higher yield in a shorter time.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. This technique can significantly reduce both extraction time and solvent volume.
Data Presentation
While specific quantitative data for this compound extraction is limited in the literature, the following table, based on a study of other alkaloids from Zephyranthes grandiflora, illustrates how seasonal variations can impact alkaloid content. This highlights the importance of considering the collection time of the plant material.
Table 1: Seasonal Variation of Alkaloid Content in Zephyranthes grandiflora [1]
| Alkaloid | Rainy Season Content (µg/g) | Winter Season Content (µg/g) | Summer Season Content (µg/g) |
| Lycoramine | 18.2 ± 0.4 | 12.5 ± 0.3 | 15.8 ± 0.2 |
| Hamayne | 25.6 ± 0.5 | 18.9 ± 0.4 | 22.1 ± 0.3 |
| Haemanthamine | 32.4 ± 0.7 | 24.3 ± 0.6 | 28.7 ± 0.5 |
| Tortuosine | 15.8 ± 0.3 | 11.2 ± 0.2 | 13.9 ± 0.3 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed protocol for the solvent extraction of this compound from Zephyranthes bulbs, adapted from general alkaloid extraction procedures.
Protocol: Solvent Extraction of this compound
1. Plant Material Preparation:
- Collect fresh bulbs of a Zephyranthes species.
- Wash the bulbs thoroughly to remove any soil and debris.
- Slice the bulbs into thin pieces and air-dry them in the shade for 7-10 days or until they are completely dry.
- Grind the dried bulb slices into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh 100 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.
- Add 500 mL of 80% methanol to the flask.
- Adjust the pH of the mixture to approximately 10 by adding ammonium hydroxide solution dropwise while stirring.
- Securely stopper the flask and place it on an orbital shaker. Macerate the mixture for 24 hours at room temperature.
3. Filtration and Concentration:
- After 24 hours, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the plant residue with another 500 mL of 80% methanol for an additional 24 hours.
- Combine the filtrates from both extractions.
- Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
4. Acid-Base Partitioning:
- Dissolve the crude extract in 200 mL of 5% hydrochloric acid.
- Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of diethyl ether to remove non-alkaloidal impurities. Discard the ether layers.
- Adjust the pH of the aqueous layer to 10 with ammonium hydroxide.
- Extract the aqueous layer three times with 100 mL of chloroform.
- Combine the chloroform layers and dry them over anhydrous sodium sulfate.
- Filter the dried chloroform extract and evaporate the solvent to dryness to obtain the crude alkaloid fraction containing this compound.
5. Purification by Column Chromatography:
- Prepare a silica gel column (60-120 mesh) using a chloroform slurry.
- Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
The following diagrams illustrate potential signaling pathways affected by this compound, based on studies of the structurally similar alkaloid, Cepharanthine.[2][3]
References
- 1. Simultaneous quantification of Amaryllidaceae alkaloids from Zephyranthes grandiflora by UPLC-DAD/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cepharanthine induces apoptosis through the mitochondria/caspase pathway in murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zephyranthine Purification by HPLC
Welcome to the technical support center for the purification of Zephyranthine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound purification?
A good starting point for reversed-phase HPLC purification of this compound, an Amaryllidaceae alkaloid, is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component and an organic modifier. For the aqueous phase, purified water with an acidic additive is recommended to ensure the protonation of the basic alkaloid, which improves peak shape.[1] The organic phase is usually acetonitrile or methanol.
A common starting gradient could be:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute this compound.
Q2: What is the recommended detection wavelength for this compound?
Q3: How should I prepare my this compound sample for HPLC injection?
Ensure your crude or partially purified this compound extract is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection.[3][4] The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, the injection solvent should be weaker than the mobile phase to prevent peak distortion.[5] Given that this compound is an alkaloid, it is likely soluble in organic solvents like methanol, ethanol, and Dimethyl sulfoxide (DMSO).[6] For reversed-phase HPLC, it is best to dissolve the sample in the initial mobile phase composition if possible.
Troubleshooting Guide
Problem 1: Peak Tailing
Symptoms: The peak asymmetry factor is greater than 1.2, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Add a basic modifier like 0.1% triethylamine (TEA) to the mobile phase to compete with the basic this compound for active silanol sites on the stationary phase.[7] Alternatively, use a base-deactivated column. |
| Incorrect Mobile Phase pH | For basic compounds like this compound, adjusting the mobile phase pH to be more acidic (e.g., pH ≤ 2.5 with 0.1% TFA or formic acid) can protonate the analyte and improve peak shape.[1][7] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5][6] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8] |
| Excessive Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[6] |
Problem 2: Peak Splitting or Shoulders
Symptoms: The peak is not a single symmetrical shape and appears as two or more merged peaks, or has a distinct shoulder.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Impurity | Optimize the mobile phase composition or gradient to improve the resolution between this compound and the impurity.[2] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. A stronger sample solvent can cause the analyte to spread on the column before the gradient starts.[5] |
| Clogged Column Frit or Column Void | Backflush the column. If this does not resolve the issue, the column may need to be replaced.[6] |
| Injector Issues | Ensure the injector is not partially plugged and that the injection volume is appropriate for the loop size.[9] |
Problem 3: Poor Resolution
Symptoms: this compound and other components in the sample are not well separated, resulting in overlapping peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Strength | In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and improve separation.[2] |
| Inadequate Selectivity | Try a different organic solvent (e.g., methanol instead of acetonitrile) or a different type of stationary phase (e.g., a phenyl-hexyl column).[2] Adjusting the mobile phase pH can also alter selectivity. |
| Low Column Efficiency | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.[2] Lowering the flow rate can also enhance efficiency.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times and selectivity.[3][8] |
Problem 4: Low Yield or Recovery
Symptoms: The amount of purified this compound collected is significantly lower than expected based on the crude sample analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Degradation | This compound may be unstable under certain pH or solvent conditions. Ensure the mobile phase and sample solvent are not promoting degradation. Protect light-sensitive samples from light.[3] |
| Irreversible Adsorption | Strong, irreversible binding of this compound to the stationary phase can occur. This may be due to very strong ionic or hydrophobic interactions. A different column chemistry may be required. |
| Poor Sample Solubility | Ensure the sample is fully dissolved before injection. Undissolved material will not be analyzed and will be lost. |
| Inefficient Fraction Collection | Optimize the fraction collection parameters to ensure the entire peak is collected. Account for the delay volume between the detector and the fraction collector outlet. |
Experimental Protocols
General Protocol for this compound Purification by Reversed-Phase HPLC
This protocol provides a starting point for method development. Optimization will be required based on the specific purity of the starting material and the HPLC system used.
-
Column Selection:
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm for analytical scale; larger dimensions for preparative scale).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at the determined λmax of this compound (start with 283 nm if the λmax is unknown).[2]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL for analytical scale.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 10 20.0 70 25.0 90 30.0 90 31.0 10 | 40.0 | 10 |
-
-
Sample Preparation:
-
Dissolve the crude this compound extract in the initial mobile phase (10% Acetonitrile in 0.1% TFA/Water).
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Purification and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using the same or a modified HPLC method.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC purification.
References
- 1. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Short, enantioselective, gram-scale synthesis of (-)-zephyranthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03147C [pubs.rsc.org]
optimizing reaction conditions for Zephyranthine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Zephyranthine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of (-)-Zephyranthine, with a focus on the enantioselective synthesis described by Zhao et al.[1][2][3][4][5]
Part 1: Catalytic Asymmetric Double Michael Addition Cascade
The initial key step involves a catalytic asymmetric double Michael addition of γ,δ-unsaturated-β-ketoester and a nitroolefin to construct the penta-substituted cyclohexane core.
FAQ 1: My double Michael addition cascade is showing low conversion and is very sluggish. What are the potential causes and solutions?
Answer: Low conversion in the double Michael addition cascade is a common issue.[2][4] The original report by Zhao et al. also noted that this reaction can be very slow, sometimes taking over 10 days with less than 10% conversion under certain conditions.[2][4][5] Here are some factors to consider and potential solutions:
-
Solvent Choice: The solvent has a significant impact on the reaction rate. While THF can lead to very sluggish reactions, dichloromethane (DCM) has been shown to accelerate the reaction, affording a much higher yield in a shorter time.[4]
-
Catalyst Loading: Ensure the correct loading of the chiral nickel(II) catalyst. A low catalyst concentration may lead to a slower reaction rate.
-
Purity of Starting Materials: Impurities in the γ,δ-unsaturated-β-ketoester or the nitroolefin can inhibit the catalyst and slow down the reaction. Ensure your starting materials are of high purity.
-
Temperature: While the reaction is typically run at room temperature, a slight increase in temperature could potentially increase the reaction rate. However, this should be done cautiously as it may affect the enantioselectivity.
Data Summary: Optimization of Double Michael Addition [4]
| Entry | Solvent | Time (h) | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | THF | 240 | 2 | Trace | N/D |
| 2 | -- | 240 | 2 | <10 | N/D |
| 3 | DCM | 48 | 2 | 84 | inadequate |
Experimental Protocol: Catalytic Asymmetric Double Michael Addition [2]
To a solution of γ,δ-unsaturated-β-ketoester (1.0 equiv) and nitroolefin (1.1 equiv) in the chosen solvent (e.g., DCM), the chiral nickel(II) catalyst (2 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the product is purified by column chromatography.
Part 2: 8-Step One-Pot Tetracyclic Skeleton Assembly
This sequence involves double deacetalyzation, nitro group reduction, tandem double ring-closing reductive amination, and double ester hydrolysis with subsequent tandem decarboxylation to yield the tetracyclic ketone intermediate.[1][2][3][4]
FAQ 2: The yield of my 8-step one-pot synthesis is low. Which steps are most critical to optimize?
Answer: A low yield in this complex one-pot sequence can be due to issues in several of the tandem reactions. Key areas to troubleshoot include:
-
Nitro Group Reduction: The reduction of the nitro group to the amine is crucial for the subsequent cyclizations. Incomplete reduction will halt the sequence. Ensure the zinc powder is activated and used in sufficient excess.
-
pH Control: The hydrolysis and decarboxylation steps are acid-catalyzed. The concentration and amount of HCl added are critical. Too little acid may lead to incomplete reaction, while too much could potentially cause side reactions.
-
Reaction Time and Temperature: The initial deacetalyzation is run at a slightly elevated temperature (50 °C), while the subsequent steps are at room temperature. Adhering to the reported reaction times and temperatures is important for optimal results.[2]
Experimental Protocol: 8-Step One-Pot Synthesis of Tetracyclic Ketone [2]
A solution of the Michael adduct in a mixture of HOAc–THF–H₂O is treated with HBr at 50 °C. After cooling, zinc powder is added, and the mixture is stirred overnight. Following filtration, concentrated HCl is added to facilitate hydrolysis and decarboxylation, yielding the tetracyclic ketone.
Part 3: Regioselective Construction of the C-Ring Double Bond
The formation of the double bond in the C-ring is achieved via enolization of the tetracyclic ketone and subsequent triflation, followed by a palladium-promoted hydrogenolysis.[6] A key challenge is controlling the regioselectivity to obtain the desired isomer.
FAQ 3: I am observing the formation of a double bond positional isomer. How can I improve the regioselectivity for the desired product?
Answer: The formation of a double bond isomer arises from the non-regioselective enolization of the ketone. You can favor the desired kinetic or thermodynamic product by carefully controlling the reaction conditions.[6][7][8][9][10]
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate (less substituted): To favor the kinetic enolate, use a strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[6][7][8][9] This deprotonates the less sterically hindered α-carbon more rapidly. The synthesis of (-)-zephyranthine utilizes these kinetically controlled conditions to achieve regioselective enolization.[6]
-
Thermodynamic Enolate (more substituted): To favor the more stable, thermodynamic enolate, use a weaker base in a protic solvent at a higher temperature. These conditions allow for equilibration between the two possible enolates, leading to a higher proportion of the more substituted, thermodynamically favored isomer.[6][7][9]
-
Data Summary: Conditions for Regioselective Enolization
| Product Type | Base | Solvent | Temperature |
| Kinetic | Strong, hindered (LDA, LiHMDS) | Aprotic (THF, Et₂O) | Low (-78 °C) |
| Thermodynamic | Weaker (e.g., alkoxide) | Protic (e.g., ROH) | Higher (e.g., RT) |
Experimental Protocol: Kinetically Controlled Regioselective Enolization and Triflation [2][4]
To a solution of the tetracyclic ketone in dry THF at -78 °C, a solution of lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise. After stirring for a short period, a solution of Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is added to trap the kinetically formed enolate as the enol triflate.
Part 4: Sharpless Asymmetric Dihydroxylation
The final step to introduce the vicinal diol is a Sharpless asymmetric dihydroxylation.
FAQ 4: The enantioselectivity (ee) of my Sharpless asymmetric dihydroxylation is lower than expected. How can I optimize it?
Answer: Achieving high enantioselectivity in a Sharpless asymmetric dihydroxylation depends on several factors, especially for complex substrates.[1][11][12][13]
-
Choice of Ligand: The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) is critical as they provide opposite enantiomers of the diol.[12] For the synthesis of (-)-zephyranthine, AD-mix-β is used.[4]
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity. Running the reaction at higher temperatures can lead to a decrease in ee.
-
Substrate Purity: Impurities in the alkene substrate can sometimes interfere with the catalyst-ligand complex, leading to lower enantioselectivity.
-
Rate of Addition: Slow addition of the substrate to the AD-mix solution can sometimes be beneficial.
-
Additives: In some cases, additives like methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle and improve results.[12]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation [4]
To a solution of AD-mix-β in a t-BuOH/H₂O mixture at 0 °C, the alkene substrate is added. The reaction is stirred vigorously at 0 °C until TLC analysis indicates the consumption of the starting material. The reaction is then quenched, and the product is extracted and purified.
Visualizations
Caption: Synthetic workflow for (-)-Zephyranthine.
Caption: Troubleshooting regioselectivity in enolization.
References
- 1. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Zephyranthine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation analysis of Zephyranthine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The chemical stability of this compound, like many pharmaceutical compounds, is influenced by several key factors. These include temperature, humidity, light exposure, pH, and the presence of oxygen or other reactive species.[1][2] Elevated temperatures can accelerate degradation reactions, while exposure to UV or visible light may induce photodegradation.[1] The pH of a solution is also critical, as it can catalyze hydrolysis or other degradation pathways.[1][3]
Q2: My this compound solution has developed a yellow tint. What could be the cause?
A2: A color change in a this compound solution often indicates chemical degradation. This could be due to oxidation, photodegradation, or pH-mediated reactions that result in the formation of chromophoric degradation products. It is recommended to analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array detector, to identify any new impurities.[4][5] Storing the solution protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these issues.
Q3: I am observing unexpected peaks in the HPLC chromatogram of my stored this compound sample. How can I identify these new peaks?
A3: The appearance of new peaks in an HPLC chromatogram suggests the formation of degradation products. To identify these, a forced degradation study can be performed to intentionally generate potential degradation products under controlled stress conditions (e.g., acid, base, oxidation, heat, light).[6][7] The retention times of the peaks from the stressed samples can then be compared to the unknown peaks in your stored sample. For structural elucidation of the new impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[4][8]
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[7] The purpose of this study is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[6][7] This information is crucial for developing and validating a stability-indicating analytical method that can accurately quantify this compound in the presence of its degradation products.[7]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues that may arise during the handling and analysis of this compound.
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
-
Symptom: Tailing, fronting, or broad peaks for this compound in your HPLC chromatogram.
-
Possible Causes:
-
Inappropriate mobile phase pH.
-
Suboptimal column temperature.
-
Column degradation or contamination.
-
Interaction of this compound (as an alkaloid) with active sites on the silica-based column.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of this compound to maintain a consistent ionization state.
-
Optimize Column Temperature: Vary the column temperature (e.g., 25°C, 30°C, 35°C) to see if it improves peak shape.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Consider a Different Column: If peak shape issues persist, consider using a column with a different stationary phase or an end-capped column to minimize secondary interactions.
-
Sample Diluent: Ensure the sample is dissolved in a diluent that is compatible with the mobile phase.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the measured concentration of this compound across replicate samples or time points.
-
Possible Causes:
-
Inhomogeneous sample storage conditions.
-
Inadequate sample preparation.
-
Issues with the analytical instrument.
-
Contamination of the sample.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure all stability samples are stored in a calibrated and validated stability chamber with uniform temperature and humidity.
-
Standardize Sample Preparation: Develop and adhere to a strict SOP for sample preparation, including weighing, dilution, and mixing steps.
-
Perform System Suitability Tests: Before each analytical run, perform a system suitability test to ensure the HPLC system is performing correctly.
-
Use Control Samples: Include control samples (stored at optimal conditions) in each analytical run to monitor for any systemic issues.
-
Data Summaries
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical pH Stability of this compound in Solution at 25°C
| pH | Initial Assay (%) | Assay after 7 Days (%) | Assay after 30 Days (%) | Appearance of Degradation Products |
| 2.0 | 100.0 | 98.5 | 95.2 | Minor |
| 4.0 | 100.0 | 99.8 | 99.1 | Negligible |
| 7.0 | 100.0 | 99.5 | 98.0 | Minor |
| 9.0 | 100.0 | 95.3 | 88.7 | Significant |
| 12.0 | 100.0 | 85.1 | 65.4 | Major |
Table 2: Hypothetical Thermal and Photostability of Solid this compound
| Condition | Initial Assay (%) | Assay after 15 Days (%) | Assay after 30 Days (%) | Physical Appearance |
| 40°C / 75% RH | 100.0 | 99.6 | 99.0 | No change |
| 60°C | 100.0 | 98.2 | 96.5 | Slight discoloration |
| Photostability (ICH Q1B) | 100.0 | 97.5 | 95.1 | Yellowing |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study on a this compound drug substance.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the sample to 80°C in a calibrated oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation (Solid State):
-
Place a thin layer of solid this compound in a photostability chamber.
-
Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the samples and analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or as determined by UV-Vis scan of this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for inconsistent stability results.
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of polysorbate 80 quality on photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioactivity Assay Protocols for Zephyranthine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zephyranthine in various bioactivity assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles and refining their protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound, an alkaloid, is often sparingly soluble in aqueous solutions. For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO).[1] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] For cell-free assays like the DPPH antioxidant assay, methanol or ethanol are suitable solvents.
Q2: What is a suitable starting concentration range for testing this compound in cytotoxicity assays?
A2: For initial screening, a broad concentration range is recommended. Based on studies of similar alkaloids, a starting range of 0.1 µM to 100 µM is advisable.[2] This allows for the determination of a dose-response curve and the calculation of an IC50 value (the concentration at which 50% of cell growth is inhibited).
Q3: How can I be sure that the observed bioactivity is specific to this compound and not an artifact?
A3: This is a critical consideration when working with natural products.[3] To mitigate the risk of identifying Pan-Assay Interference Compounds (PAINS), it is crucial to perform counter-screens.[4] For example, if you observe activity in a primary screen, test this compound in an unrelated assay to check for non-specific activity. Additionally, ensure the purity of your this compound sample through analytical techniques like HPLC and mass spectrometry.
Q4: Which cell lines are appropriate for studying the anti-cancer activity of this compound?
A4: The choice of cell line depends on your research question. If you are investigating a specific type of cancer, use a well-characterized cell line representative of that cancer. For general screening, a panel of commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) can be used.[1] If preliminary data suggests a specific molecular target, select cell lines where this target is known to be active.
Q5: What is a common signaling pathway modulated by compounds structurally similar to this compound?
A5: Cepharanthine, a structurally related bisbenzylisoquinoline alkaloid, has been shown to inhibit the STAT3 signaling pathway.[2] This pathway is often implicated in cancer cell proliferation, survival, and inflammation. Therefore, investigating the effect of this compound on the STAT3 pathway could be a promising research direction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a 96-well plate assay. | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead. |
| This compound precipitates out of solution in the cell culture medium. | - The final concentration of this compound exceeds its solubility in the medium.- The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound in your experiment.- While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), ensure your serial dilutions from the stock solution are prepared correctly to maintain solubility. |
| No dose-dependent effect is observed in the bioactivity assay. | - The concentration range tested is not appropriate (either too high or too low).- The incubation time is too short for this compound to exert its effect.- this compound is not active in the chosen assay. | - Test a wider range of concentrations, including both lower and higher doses.- Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, and 72 hours).- Consider screening this compound in a different bioactivity assay. |
| High background signal in the antioxidant (DPPH) assay. | - The blank solution (e.g., methanol) is contaminated.- The DPPH solution is old or has been exposed to light. | - Use fresh, high-purity solvent for the blank.- Prepare a fresh DPPH solution and store it in the dark. |
| Inconsistent results in the anti-inflammatory (Griess) assay for nitric oxide. | - The cells are over-stimulated with LPS, leading to maximal NO production that cannot be inhibited.- The Griess reagent is not prepared correctly or is expired. | - Optimize the concentration of LPS to achieve sub-maximal stimulation, allowing for the detection of inhibitory effects.- Prepare fresh Griess reagent according to the manufacturer's instructions. |
Experimental Protocols
MTT Cytotoxicity/Anti-proliferative Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging (Antioxidant) Assay
This assay evaluates the free radical scavenging activity of this compound.[5]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the this compound solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Nitric Oxide (NO) Inhibition (Anti-inflammatory) Assay using Griess Reagent
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[7]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.[8] Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples from the standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 45.2 ± 3.1 | 22.8 ± 1.9 | 10.5 ± 0.8 |
| A549 | 68.7 ± 5.4 | 35.1 ± 2.5 | 18.9 ± 1.3 |
| MCF-7 | 52.1 ± 4.2 | 28.6 ± 2.1 | 14.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Parameter | Result |
| DPPH Radical Scavenging | IC50 (µM) | 85.4 ± 6.7 |
| Nitric Oxide Inhibition | IC50 (µM) | 32.1 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for bioactivity screening of this compound.
Caption: Potential signaling pathway modulated by this compound.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 5. mdpi.com [mdpi.com]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
minimizing side reactions in Zephyranthine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Zephyranthine. The information is compiled from established synthetic protocols to address common challenges and minimize side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yield and/or enantioselectivity in the initial Michael/Michael cascade reaction.
-
Question: My initial catalytic asymmetric double Michael addition is sluggish, resulting in low conversion and poor enantiomeric excess (ee). What are the critical parameters to control this step?
-
Answer: The success of the Michael/Michael cascade is highly sensitive to the choice of solvent and base. While solvents like THF or DCM may lead to slow reactions or inadequate enantioselectivity, studies have shown that PhMe (toluene) as the solvent in combination with Triton B as the base can significantly improve both the yield and the enantioselectivity.[1] It is crucial to screen conditions carefully. For instance, a switch to PhMe and Triton B has been shown to increase the enantioselectivity to 90% and the yield to 85%.[1]
Issue 2: Unwanted aldol reactions following the cascade.
-
Question: I am observing side products resulting from aldol reactions after the formation of the penta-substituted cyclohexane intermediate. How can this be prevented?
-
Answer: The enol ester intermediate formed after the Michael/Michael cascade is prone to undergo unwanted aldol reactions. This is particularly problematic during subsequent steps that involve deprotection of acetal moieties, which can generate aldehydes. To circumvent this, the enol moiety should be protected. Protection with a benzyloxycarbonyl (Cbz) or benzoyl (Bz) group is an effective strategy to prevent these undesired aldol reactions.[1]
Issue 3: Formation of a regioisomeric double bond isomer.
-
Question: During the construction of the C ring double bond, I am isolating a positional isomer. How can I control the regioselectivity?
-
Answer: The formation of the C ring double bond is subject to kinetic versus thermodynamic control. A kinetically controlled regioselective enolization followed by triflation has been used to successfully yield the desired product.[2] Conversely, a thermodynamically controlled process, such as a DBU-promoted elimination of a mesylate, can lead to the formation of a single regioisomer, which may be the undesired one depending on the synthetic strategy.[2] Careful selection of reagents and reaction conditions is therefore essential to control the regioselectivity.
Issue 4: Oxidative damage during the final dihydroxylation step.
-
Question: The final Sharpless asymmetric dihydroxylation step is leading to oxidative damage of the amino nitrogen atom. How can I mitigate this?
-
Answer: While adding acid to the reaction system might seem like a solution to protect the amino group, it can deactivate the AD-mix-β catalyst.[1] Successful dihydroxylation can be achieved using the standard Sharpless asymmetric dihydroxylation conditions with AD-mix-β in an acid-free environment. This approach has been shown to proceed smoothly, providing the final product in good yield without significant oxidative damage.[1]
Quantitative Data Summary
Table 1: Optimization of the Michael/Michael Cascade Reaction
| Entry | Solvent | Base | Time (h) | Yield (%) | ee (%) |
| 1 | THF | - | >240 | <10 | - |
| 2 | DCM | - | 48 | 84 | low |
| 3 | PhMe | Triton B | - | 85 | 90 |
Data extracted from Zhao et al., Chem. Sci., 2021, 12, 9452-9457.[1][2]
Table 2: Yields of Key Synthetic Steps
| Step | Product | Yield (%) |
| Cbz-protection of enol | Cbz-protected intermediate | 90 |
| Palladium-promoted hydrogenolysis | Intermediate with C-ring double bond | 85 |
| Sharpless Asymmetric Dihydroxylation | (-)-Zephyranthine | 67 |
Data extracted from Zhao et al., Chem. Sci., 2021, 12, 9452-9457.[1]
Experimental Protocols
Protocol 1: Catalytic Asymmetric Double Michael Addition
This protocol describes the optimized conditions for the initial cascade reaction.
-
To a solution of the starting γ,δ-unsaturated-β-ketoester and nitroolefin in PhMe, add the chiral nickel(II) catalyst.
-
Cool the reaction mixture to the specified temperature (e.g., room temperature).
-
Add Triton B as the base to initiate the reaction.
-
Stir the reaction mixture for the required time, monitoring the progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the penta-substituted cyclohexane.
Protocol 2: Sharpless Asymmetric Dihydroxylation
This protocol outlines the final step in the synthesis of (-)-Zephyranthine.
-
Dissolve the olefin precursor in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add AD-mix-β to the solution.
-
Stir the mixture vigorously at room temperature until the reaction is complete, as indicated by TLC.
-
Quench the reaction with sodium sulfite.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography to yield (-)-Zephyranthine.
Visual Guides
Caption: Key stages in the enantioselective synthesis of (-)-Zephyranthine.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Scaling Up Zephyranthine Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of (-)-Zephyranthine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on scaling up production for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a viable and scalable synthetic route for producing gram quantities of (-)-Zephyranthine for preclinical evaluation?
A1: A short, enantioselective, gram-scale total synthesis has been reported, which is highly suitable for preclinical supply.[1][2][3] This route is advantageous due to its efficiency, employing two significant one-pot reactions that simplify operations and improve overall yield.[2][4] Starting from readily available materials, the synthesis can produce a gram of (-)-Zephyranthine in just six steps with an overall isolated yield of 18.7%.[2]
Q2: What are the key strategic steps in this scalable synthesis?
A2: The synthesis is characterized by several key strategic operations:
-
Catalytic Asymmetric Double Michael Addition: This initial cascade reaction constructs the core cyclohexane ring with three contiguous chiral centers.[1][2][3]
-
Eight-Step, One-Pot Tetracycle Assembly: A remarkable sequence that includes double deacetalyzation, nitro group reduction, tandem double ring-closing reductive amination, and double ester hydrolysis with decarboxylation to form the tetracyclic skeleton.[1][2]
-
Regioselective Enolization and Triflation: This step kinetically controls the formation of a specific enol triflate, creating the precursor for the C-ring double bond.[2]
-
Asymmetric Dihydroxylation: The final step involves a Sharpless asymmetric dihydroxylation to install the vicinal diol functionality of Zephyranthine.[1][5]
Q3: What are the primary challenges when scaling up this synthesis from milligram to gram scale?
A3: Scaling up any multi-step synthesis presents challenges. For this specific route, key areas of concern include:
-
Reaction Control in One-Pot Sequences: Maintaining optimal conditions for multiple sequential reactions within a single pot is complex. Temperature fluctuations, reagent addition rates, and mixing efficiency become critical on a larger scale to avoid side reactions.[6]
-
Purification of Polar Intermediates: As with many alkaloids, intermediates and the final product can be highly polar, making purification challenging. Standard silica gel chromatography may require optimization with solvent modifiers (e.g., triethylamine) to prevent peak tailing.[7][8]
-
Handling of Stoichiometric Reagents: The eight-step, one-pot sequence uses a large excess of zinc powder and hydrochloric acid. On a larger scale, safe handling, addition, and subsequent work-up and disposal of these reagents must be carefully planned.[2]
-
Maintaining Enantioselectivity: Ensuring the high enantiomeric excess (>99% ee) achieved on the small scale requires careful control of catalyst loading, temperature, and reagent purity during the initial Michael/Michael cascade.[2]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the synthetic workflow and a potential signaling pathway impacted by Amaryllidaceae alkaloids like this compound.
Caption: Workflow for the gram-scale synthesis of (-)-Zephyranthine.
Caption: Plausible signaling pathways affected by this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of (-)-Zephyranthine synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield or Enantioselectivity in Michael/Michael Cascade (Step 1) | 1. Catalyst inefficiency or degradation. 2. Impure starting materials (ketoester or nitroolefin). 3. Incorrect reaction temperature or time. 4. Inefficient mixing on a larger scale. | 1. Use freshly prepared or properly stored Evans' chiral nickel(II) catalyst. Ensure an inert atmosphere. 2. Purify starting materials via chromatography or distillation before use. 3. Carefully monitor and control the reaction temperature. Optimize reaction time by monitoring with TLC or LC-MS. 4. Use appropriate overhead mechanical stirring to ensure the reaction mixture is homogeneous. |
| Incomplete Reaction or Side Products in 8-Step One-Pot Sequence (Step 3) | 1. Insufficient reduction of the nitro group (inactive Zinc). 2. Incomplete hydrolysis of acetal or ester groups. 3. Formation of aldol side-products. 4. Inefficient ring-closing reductive amination. | 1. Activate zinc powder (e.g., with dilute HCl wash) before use. Ensure sufficient equivalents are used. 2. Ensure a sufficient concentration and excess of HCl is used and allow adequate reaction time for complete hydrolysis. 3. Maintain the recommended temperature profile. Unwanted aldol reactions were noted as a potential issue in related transformations.[3] 4. Ensure complete reduction of the nitro group to the amine before the cyclization is expected to proceed. |
| Poor Regioselectivity in Enolization/Triflation (Step 4) | 1. Reaction temperature too high, leading to thermodynamic control. 2. Base (LiHMDS) quality is poor. 3. Comins' reagent has degraded. | 1. Maintain a strict low-temperature profile (-78 °C) to ensure the kinetically controlled pathway is favored.[2] 2. Use freshly prepared or titrated LiHMDS. 3. Use high-purity Comins' reagent from a reliable source. |
| Low Yield in Asymmetric Dihydroxylation (Step 6) | 1. Catalyst (OsO₄) poisoning or deactivation. 2. Suboptimal pH of the reaction medium. 3. Inefficient re-oxidation of the osmium catalyst. | 1. Ensure the substrate is free of impurities that could poison the catalyst (e.g., thiols). 2. The reaction is sensitive to pH; use the recommended buffered solution to maintain slightly basic conditions.[9] 3. Ensure the stoichiometric oxidant (e.g., K₃Fe(CN)₆ in AD-mix) is fresh and used in the correct amount. |
| Difficulty in Final Product Purification | 1. Product is a polar, basic compound. 2. Co-elution with closely related impurities. 3. Product streaking on silica gel column. | 1. Consider reversed-phase chromatography or specialized purification techniques like counter-current chromatography for polar alkaloids.[10] 2. Optimize the HPLC gradient and mobile phase for better separation. Recrystallization may be an effective final purification step. 3. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the chromatography eluent to improve peak shape.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data from the reported gram-scale synthesis.[2]
Table 1: Reagent Quantities and Yields for Key Steps
| Step | Starting Material | Key Reagents | Product | Scale (mmol) | Yield (%) |
|---|---|---|---|---|---|
| 1. Michael/Michael Cascade | Ketoester 13 / Nitroolefin 14 | Evans' Ni(II) catalyst (23) | Cyclohexane 12 | ~30 | 85 |
| 2. Benzoylation | Cyclohexane 12 | BzCl, NaH | Benzoate 11 | ~25 | quant. |
| 3. One-Pot Tetracycle Formation | Benzoate 11 | 1. H₂SO₄ 2. Zn, HCl | Tetracyclic Ketone 10 | ~25 | 57 |
| 4. Enolization & Triflation | Ketone 10 | LiHMDS, Comins' reagent | Enol Triflate 31 | ~14 | 87 |
| 5. Carbonylative Esterification | Enol Triflate 31 | Pd(OAc)₂, dppp, MeOH, CO | Ester 9 | ~12 | 81 |
| 6. Dihydroxylation | Ester 9 | AD-mix-β, MeSO₂NH₂ | (-)-Zephyranthine 1 | ~10 | 95 |
| Overall | Ketoester 13 / Nitroolefin 14 | - | (-)-Zephyranthine 1 | - | 18.7 |
Table 2: Key Reaction Conditions
| Step | Solvent(s) | Temperature | Time |
|---|---|---|---|
| 1. Michael/Michael Cascade | Toluene | Room Temp. | 48 h |
| 2. Benzoylation | THF | 0 °C to Room Temp. | 2 h |
| 3. One-Pot Tetracycle Formation | THF / H₂O | 50 °C then Room Temp. | ~14 h |
| 4. Enolization & Triflation | THF | -78 °C | 1 h |
| 5. Carbonylative Esterification | DMF / MeOH | 70 °C | 12 h |
| 6. Dihydroxylation | t-BuOH / H₂O | 0 °C to Room Temp. | 12 h |
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the reported gram-scale synthesis of (-)-Zephyranthine.[2]
Protocol 1: Step 3 - Eight-Step, One-Pot Synthesis of Tetracyclic Ketone (10)
-
To a solution of benzoate 11 (1.0 eq) in a mixture of THF and H₂O (4:1), add concentrated H₂SO₄ (1.0 eq) at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2 hours. Monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Carefully add zinc powder (50 eq).
-
Stir the resulting suspension at room temperature overnight.
-
Filter the mixture through a pad of Celite to remove excess zinc and other solid substances.
-
To the filtrate, add 8.0 N HCl (100 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Carefully neutralize the reaction by the slow addition of solid NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic ketone 10 .
Protocol 2: Step 6 - Asymmetric Dihydroxylation to (-)-Zephyranthine (1)
-
Prepare a solvent mixture of t-BuOH and H₂O (1:1).
-
To this solvent mixture, add AD-mix-β (1.4 g per mmol of substrate) and MeSO₂NH₂ (1.0 eq).
-
Cool the resulting suspension to 0 °C with an ice bath.
-
Add the α,β-unsaturated ester 9 (1.0 eq) to the cold suspension.
-
Stir the reaction vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.
-
Quench the reaction at 0 °C by adding solid Na₂SO₃ (1.5 g per mmol of substrate) and stir for an additional 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using an eluent system containing a small percentage of triethylamine, e.g., 0.5%, to prevent tailing) to yield (-)-Zephyranthine 1 .
References
- 1. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
- 8. benchchem.com [benchchem.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Separation and purification of two new and two known alkaloids from leaves of Nitraria sibirica by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zephyranthine and Galantamine: A Comparative Analysis of Bioactivity for Neurological Research
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the bioactive properties of zephyranthine and galantamine, two alkaloids with significant potential in neuropharmacology. This guide is intended to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data, methodological protocols, and mechanistic insights to facilitate further investigation and therapeutic development.
Executive Summary
Galantamine, a well-established acetylcholinesterase (AChE) inhibitor, is a clinically approved treatment for Alzheimer's disease. Its therapeutic efficacy is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase and the allosteric modulation of nicotinic acetylcholine receptors (nAChRs). This compound, a lesser-studied Amaryllidaceae alkaloid, is structurally related to compounds known to exhibit AChE inhibitory activity. This guide synthesizes the current understanding of both compounds, presenting available quantitative data on their bioactivity and detailing the experimental methodologies used for their evaluation. While direct comparative studies on this compound and galantamine are limited, this guide draws upon data from related compounds to provide a valuable preliminary comparison.
Comparative Bioactivity: Acetylcholinesterase Inhibition
The primary mechanism of action for both galantamine and potentially this compound in the context of neurodegenerative diseases is the inhibition of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. Increased acetylcholine levels in the synaptic cleft are associated with improved cognitive function.
Table 1: Acetylcholinesterase Inhibitory Activity (IC₅₀ Values)
| Compound | IC₅₀ Value | Source Enzyme | Notes |
| Galantamine | 0.31 µg/mL | Not Specified | |
| 0.35 µM | Not Specified | ||
| 0.85 µM | Not Specified | ||
| 410 nM (0.41 µM) | Not Specified | Potent and selective.[1] | |
| This compound | Data not available | ||
| Zephyranine A | 8.2 µM | Zephyranthes candida | Structurally related alkaloid. |
| Zephyranine G | 39.0 µM | Zephyranthes candida | Structurally related alkaloid. |
| Zephyranine H | 10.8 µM | Zephyranthes candida | Structurally related alkaloid. |
| 1-O-acetyllycorine | 0.96 µM | Amaryllidaceae | Lycorine-type alkaloid, demonstrating potent inhibition.[2] |
| Chlidanthine | ~5x less potent than Galantamine | Electric Eel | Structurally related alkaloid. |
Note: The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor. Direct comparison is challenging due to variations in experimental conditions and enzyme sources.
Mechanistic Insights: Signaling Pathways
Galantamine: A Dual-Action Ligand
Galantamine's bioactivity extends beyond simple AChE inhibition. It also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[3] This modulation enhances the receptor's sensitivity to acetylcholine, leading to increased cholinergic neurotransmission.[2][4] This dual action is a key differentiator from other acetylcholinesterase inhibitors.[2]
Recent studies have further elucidated the downstream signaling pathways affected by galantamine. It has been shown to inhibit Aβ₁₋₄₂-induced apoptosis by activating the JNK signaling pathway and inhibiting the Akt pathway, which in turn promotes autophagic degradation of Aβ₁₋₄₂.[5] Furthermore, galantamine exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway.[6]
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Galantamine - Wikipedia [en.wikipedia.org]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Zephyranthine and Lycorine Cytotoxicity for Cancer Research
A detailed examination of the cytotoxic properties of Zephyranthine and lycorine, two Amaryllidaceae alkaloids, reveals distinct mechanisms of action and varying levels of efficacy against different cancer cell lines. While lycorine has been extensively studied, demonstrating potent cytotoxic effects through multiple signaling pathways, data on this compound remains comparatively scarce, yet promising.
This guide provides a comparative overview of the available experimental data on the cytotoxicity of this compound and lycorine, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of their performance and to provide insights into their potential as anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for lycorine against various cancer cell lines. At present, specific IC50 values for this compound against a broad range of cancer cell lines are not widely available in the public domain, with existing research indicating that novel this compound alkaloids show significant activity against glioma cell lines with IC50 values under 20 µM.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lycorine | A549 | Non-Small Cell Lung Carcinoma | 8.5 (24h) | [1][2] |
| Lycorine | C6 | Glioma | 2.85 (48h) | [3] |
| Lycorine | U251 | Glioblastoma | ~10 (48h) | [4] |
| Lycorine | U-87 MG | Glioblastoma | 3.68 (48h) | [5] |
| Lycorine | KM3 | Multiple Myeloma | Not specified | [6] |
| Lycorine | HSC-3 | Oral Squamous Cell Carcinoma | Not specified | [7][8] |
Mechanisms of Action and Signaling Pathways
Lycorine has been shown to induce apoptosis and exert cytotoxic effects through the modulation of several key signaling pathways. In contrast, the specific signaling pathways affected by this compound are not yet well-elucidated.
Lycorine Signaling Pathways
Lycorine's cytotoxic activity is linked to its ability to induce apoptosis through multiple pathways:
-
AMPK/mTOR/S6K Pathway: In A549 non-small cell lung carcinoma cells, lycorine activates AMPK and inhibits the mTOR-S6K signaling pathway, leading to apoptosis.[1][2]
-
Mitochondrial Apoptotic Pathway: Lycorine can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption. This is associated with the upregulation of Bax and Bim, and the downregulation of Mcl-1, ultimately leading to the activation of caspase-9 and caspase-3.[7][8]
-
JNK Signaling Pathway: In oral squamous cell carcinoma cells, lycorine-induced apoptosis is also mediated by the activation of the JNK signaling pathway, which is linked to ROS production.[7][8]
-
NF-κB Pathway: In glioma cells, lycorine has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-tumor effects.[3]
-
Death Receptor Pathway: Studies in multiple myeloma cells suggest the involvement of the death receptor pathway, as evidenced by the activation of caspase-8.[6]
The following diagram illustrates the known signaling pathways affected by lycorine leading to apoptosis.
This compound Signaling Pathways
Currently, there is a lack of detailed published data elucidating the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to identify the molecular targets and signaling cascades involved in this compound-induced cell death.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxicity and apoptosis, which are relevant to the data presented for lycorine and would be applicable to future studies on this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., lycorine or this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
The following diagram outlines the general workflow for a comparative cytotoxicity analysis.
Conclusion
Lycorine exhibits significant and well-documented cytotoxic effects against a variety of cancer cell lines, operating through multiple, defined signaling pathways. Its ability to induce apoptosis makes it a strong candidate for further preclinical and clinical investigation.
The cytotoxic potential of this compound is an emerging area of research. While preliminary data suggests promising activity, particularly against glioma cells, a comprehensive understanding of its efficacy and mechanism of action is currently lacking. To fully assess the therapeutic potential of this compound and to draw a definitive comparison with lycorine, further studies are imperative. These should focus on determining its IC50 values across a broader panel of cancer cell lines and elucidating the specific molecular pathways through which it exerts its cytotoxic effects. Such research will be crucial in positioning this compound within the landscape of potential alkaloid-based cancer therapies.
References
- 1. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in glioma cells by lycorine via reactive oxygen species generation and regulation of NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycorine inhibits glioblastoma multiforme growth through EGFR suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - ProQuest [proquest.com]
A Comparative Guide to Validating the Anticholinergic Activity of Zephyranthes Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential anticholinergic activity of novel compounds, with a specific focus on alkaloids derived from the Zephyranthes genus, such as Zephyrnathine. Due to a lack of published data on the direct anticholinergic activity of Zephyrnathine, this document serves as a methodological guide, presenting established protocols and a comparative analysis with well-characterized anticholinergic agents.
The genus Zephyranthes, belonging to the Amaryllidaceae family, is a rich source of various alkaloids. While numerous studies have explored the acetylcholinesterase (AChE) inhibitory properties of these compounds, which leads to an increase in acetylcholine levels, the investigation into their potential to block muscarinic and nicotinic acetylcholine receptors—the hallmark of anticholinergic activity—remains a nascent field. This guide outlines the necessary experimental procedures to explore this potential.
Comparative Analysis of Anticholinergic Potency
To objectively evaluate the anticholinergic activity of a test compound like Zephyrnathine, it is essential to compare its performance against established antagonists. Atropine and scopolamine are classical anticholinergic drugs and serve as standard benchmarks in pharmacological studies.[1] The following table summarizes the key parameters obtained from in vitro assays used to quantify anticholinergic potency.
Table 1: Comparative Anticholinergic Activity of Test Compound (Zephyrnathine - Hypothetical Data) vs. Standard Antagonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Zephyrnathine | M1 Muscarinic | Data to be determined | Data to be determined |
| M2 Muscarinic | Data to be determined | Data to be determined | |
| M3 Muscarinic | Data to be determined | Data to be determined | |
| Neuronal Nicotinic (α4β2) | Data to be determined | Data to be determined | |
| Muscle-type Nicotinic (α1β1γδ) | Data to be determined | Data to be determined | |
| Atropine | M1 Muscarinic | 1.0 - 2.5 | 0.5 - 2.0 |
| M2 Muscarinic | 1.5 - 3.0 | 1.0 - 3.0 | |
| M3 Muscarinic | 0.7 - 2.0 | 0.3 - 1.5 | |
| Scopolamine | M1 Muscarinic | 0.3 - 1.0 | 0.1 - 0.8 |
| M2 Muscarinic | 0.5 - 1.5 | 0.3 - 1.0 | |
| M3 Muscarinic | 0.2 - 0.8 | 0.1 - 0.5 |
Note: The data for Atropine and Scopolamine are representative values from the scientific literature. The values for Zephyrnathine are hypothetical and would need to be determined experimentally.
Experimental Protocols
To ascertain the anticholinergic profile of a compound, a series of in vitro experiments are typically performed. These assays quantify the ability of the compound to bind to cholinergic receptors and to inhibit the functional response induced by an agonist.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for a specific receptor subtype.[2][3] These assays are crucial for determining the equilibrium dissociation constant (Ki), which indicates the concentration of the ligand that occupies 50% of the receptors at equilibrium.
Objective: To determine the binding affinity (Ki) of Zephyrnathine for muscarinic and nicotinic acetylcholine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human muscarinic (M1-M5) or nicotinic receptor subtypes.
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]NMS) for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).
-
Test compound (Zephyrnathine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer.
-
96-well filter plates and a filtration manifold.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of a known antagonist (e.g., atropine).
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate the bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Cellular Assays (e.g., Calcium Flux Assay for Muscarinic M3 Receptors)
Functional assays measure the ability of a compound to inhibit the cellular response to an agonist.[4] For Gq-coupled muscarinic receptors like M3, agonist binding leads to an increase in intracellular calcium. An antagonist will inhibit this response.
Objective: To determine the functional antagonist potency (IC50) of Zephyrnathine at the M3 muscarinic receptor.
Materials:
-
A cell line expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound (Zephyrnathine) at various concentrations.
-
A plate reader capable of measuring fluorescence.
Procedure:
-
Plate the M3-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound (Zephyrnathine).
-
Stimulate the cells with a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC80 concentration).
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
Visualizing Key Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the cholinergic signaling pathway and a typical workflow for validating anticholinergic activity.
Caption: Cholinergic signaling pathway and the site of anticholinergic action.
Caption: Experimental workflow for validating anticholinergic activity.
References
Zephyranthine and Its Congeners: A Comparative Guide to Amaryllidaceae Alkaloids in Oncology Research
The Amaryllidaceae family of flowering plants has emerged as a significant reservoir of structurally diverse and biologically active alkaloids, with numerous compounds demonstrating potent anticancer properties. Among these, zephyranthine and its related alkaloids have garnered considerable interest within the scientific community. This guide provides a comprehensive comparison of this compound and other prominent Amaryllidaceae alkaloids—pancratistatin, lycorine, haemanthamine, and galanthamine—in the context of cancer research. We present a detailed analysis of their cytotoxic activities, mechanisms of action, and the experimental protocols utilized to evaluate their therapeutic potential.
Comparative Cytotoxicity of Amaryllidaceae Alkaloids
The in vitro cytotoxic efficacy of Amaryllidaceae alkaloids has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct comparative studies across a comprehensive panel of cell lines are limited, the existing data provide valuable insights into their relative activities.
It is important to note that the term "this compound" can be ambiguous in the literature. For the purpose of this guide, we will focus on Zephycandidine A , a structurally related and well-characterized cytotoxic alkaloid isolated from Zephyranthes candida.
Table 1: Comparative IC50 Values (µM) of Amaryllidaceae Alkaloids Against Various Cancer Cell Lines
| Cancer Cell Line | Zephycandidine A | Pancratistatin | Lycorine | Haemanthamine | Galanthamine |
| Leukemia | |||||
| HL-60 | 1.98[1] | - | 0.6 | - | - |
| K562 | 3.25[1] | - | - | - | - |
| MOLT-4 | 2.87[1] | - | - | - | - |
| Colon Cancer | |||||
| HCT-15 | - | 15-25[2] | - | - | - |
| HT-29 | - | >100 (normal)[2] | 0.59 - 1.72[3] | 0.59 - 1.72[3] | - |
| Caco-2 | - | - | 0.99 - 3.28[3] | 0.99 - 3.28[3] | - |
| Prostate Cancer | |||||
| PC-3 | - | 0.073[4] | - | - | - |
| Lung Cancer | |||||
| A549 | 7.03[1] | 0.056[4] | - | 0.3[5] | - |
| Breast Cancer | |||||
| MCF-7 | 4.12[1] | 0.082[4] | - | - | - |
| Cervical Cancer | |||||
| HeLa | - | - | - | - | 30[6] |
| Ovarian Cancer | |||||
| A2780 | - | - | - | 0.3[5] | - |
| Melanoma | |||||
| - | - | 0.043[4] | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). This table provides a representative overview.
Mechanisms of Anticancer Action
The anticancer effects of these Amaryllidaceae alkaloids are mediated through various mechanisms, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
Zephycandidine A has been shown to induce apoptosis in leukemia cells through the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] This leads to the degradation of poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.
Pancratistatin is a potent inducer of apoptosis, demonstrating selectivity for cancer cells over normal cells.[7] Its mechanism involves the direct targeting of mitochondria, leading to the collapse of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of the caspase cascade.[7]
Lycorine exhibits broad-spectrum anticancer activity by inducing apoptosis and arresting the cell cycle.[8][9] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Haemanthamine has a distinct mechanism of action, targeting the ribosome to inhibit protein biosynthesis.[5] This leads to nucleolar stress and the activation of the p53 tumor suppressor pathway, ultimately resulting in the elimination of cancer cells.[5]
Galanthamine , primarily known for its use in treating Alzheimer's disease, has also demonstrated cytotoxic effects against some cancer cell lines, although its anticancer mechanism is less well-characterized compared to the other alkaloids.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the Amaryllidaceae alkaloid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the alkaloid for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12][13][14][15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12][13][14][15]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[12][13][14][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 1 hour at 4°C.[16][17][18][19]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) and incubate for 30 minutes at room temperature in the dark.[16][17][18][19]
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[20][21][22][23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21][22][23][24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20][21][22][23][24]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. scispace.com [scispace.com]
- 2. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Zephyranthine: A Comparative Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral effects of Zephyranthine and related Amaryllidaceae alkaloids. Due to the limited direct experimental data on this compound, this guide leverages findings from closely related and well-studied compounds within the same chemical family, such as Lycorine and Pancratistatin, to offer a cross-validated perspective on its potential antiviral efficacy.
The Amaryllidaceae family of plants is a rich source of bioactive alkaloids, with over five hundred identified compounds. These alkaloids, particularly the Lycorine-type to which this compound belongs, have demonstrated a range of promising biological activities, including significant antiviral properties against a broad spectrum of viruses.[1][2][3] This guide synthesizes available data to present a comparative overview, details common experimental methodologies for assessing antiviral activity, and visualizes these workflows to aid in the design and interpretation of future research.
Comparative Antiviral Activity of Amaryllidaceae Alkaloids
While specific antiviral data for this compound remains limited in publicly accessible research, the potent and broad-spectrum antiviral activities of its chemical relatives, Lycorine and Pancratistatin, provide a strong rationale for its investigation. The following tables summarize the known antiviral activities of these related compounds against various viral pathogens.
Table 1: Antiviral Activity of Lycorine
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Flaviviridae | Zika Virus (ZIKV) | Vero, A549, Huh7 | qRT-PCR | ~1 µM | >25 µM | >25 | [4] |
| Coronaviridae | SARS-CoV | Vero E6 | CPE/MTS Assay | 15.7 ± 1.2 nM | 14980.0 ± 912.0 nM | >900 | [5] |
| Orthomyxoviridae | Influenza A (H1N1, H3N2), Influenza B | MDCK | Plaque Reduction | Not specified | Not specified | Not specified | [6][7] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| Enteroviridae | Enterovirus 71 (EV71), Coxsackievirus A16 | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
Table 2: Antiviral Activity of Pancratistatin and Other Amaryllidaceae Alkaloids
| Compound | Virus Family | Virus | Cell Line | Assay Type | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Pancratistatin | Flaviviridae | Dengue Virus (DENV) | Huh7 | Not specified | 357 nM | 6.25 µM | ~17.5 | [8] |
| Haemanthamine | Flaviviridae | Dengue Virus (DENV) | Huh7 | Not specified | 337 nM | 6.25 µM | ~18.5 | [8] |
| Haemanthidine | Flaviviridae | Dengue Virus (DENV) | Huh7 | Not specified | 476 nM | >100 µM | >210 | [8] |
| Amarbellisine | Coronaviridae | HCoV-OC43 | Not specified | Not specified | 0.2 µM | Not specified | 60 | [10] |
| Cherylline | Coronaviridae | HCoV-OC43 | Not specified | Not specified | < 10 µM | Not specified | Not specified | [11] |
Experimental Protocols for Antiviral Activity Assessment
The following are detailed methodologies for common in vitro assays used to determine the antiviral efficacy of chemical compounds.
Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication, resulting in a reduction of visible plaques (areas of cell death) in a cell monolayer.[12][13][14]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates
-
Virus stock of known titer
-
Test compound (e.g., this compound) at various concentrations
-
Cell culture medium (e.g., DMEM, MEM)
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a predetermined amount of virus (to produce a countable number of plaques) in the presence of varying concentrations of the test compound. A virus-only control (no compound) is included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium. This restricts the spread of progeny virions to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with the fixing solution and then stain with the staining solution.
-
Plaque Counting: Wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of healthy cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by regression analysis.
Tissue Culture Infectious Dose 50 (TCID₅₀) Assay
The TCID₅₀ assay is used to quantify the amount of virus required to infect 50% of the inoculated cell cultures.[15][16] It is an alternative to the plaque assay, especially for viruses that do not form clear plaques.
Materials:
-
Host cells in a 96-well plate
-
Virus stock
-
Test compound
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Inoculate replicate wells of the 96-well plate with each virus dilution. A set of wells is left uninfected as a negative control.
-
Incubation: Incubate the plate for a period sufficient to observe cytopathic effect (CPE), typically 3-7 days.
-
CPE Observation: Examine each well for the presence or absence of CPE under a microscope.
-
TCID₅₀ Calculation: The TCID₅₀ is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the wells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the Plaque Reduction Assay.
Caption: Workflow of the TCID₅₀ Assay.
References
- 1. Antiviral alkaloid principles of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lycorine Inhibits Influenza Virus Replication by Affecting Nascent Nucleoporin Nup93 Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of lycorine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. brainvta.tech [brainvta.tech]
A Comparative Analysis of Acetylcholinesterase Inhibition: Zephyranthine and Donepezil
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel and established acetylcholinesterase (AChE) inhibitors is paramount in the quest for more effective treatments for neurological disorders such as Alzheimer's disease. This guide provides a detailed comparison of the AChE inhibitory activity of Zephyranthine, a natural alkaloid, and Donepezil, a widely prescribed synthetic drug.
Quantitative Comparison of Inhibitory Activity
The inhibitory potencies of this compound and its related alkaloids, alongside Donepezil, are summarized in the table below. It is important to note that the IC50 value for this compound itself is not explicitly available in the reviewed literature; however, data for structurally similar alkaloids isolated from the Zephyranthes genus provide valuable insight into the potential efficacy of this class of compounds.
| Compound | IC50 Value (µM) | Source Organism/Type |
| Donepezil | 0.0067 | Synthetic |
| Zephyranine A | 8.2 | Zephyranthes candida |
| Zephyranine G | 39.0 | Zephyranthes candida |
| Zephyranine H | 10.8 | Zephyranthes candida |
| Chlidanthine | 24.0 | Zephyranthes concolor |
| Galanthamine N-oxide | 26.0 | Zephyranthes concolor |
Note: The IC50 values presented are from various in vitro studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.
From the available data, Donepezil exhibits significantly higher potency as an AChE inhibitor, with an IC50 value in the nanomolar range (0.0067 µM). In contrast, the alkaloids isolated from Zephyranthes species, such as Zephyranine A, G, and H, and others like Chlidanthine and galanthamine N-oxide, demonstrate moderate inhibitory activity with IC50 values in the micromolar range. This indicates that a substantially lower concentration of Donepezil is required to achieve the same level of enzyme inhibition as these natural alkaloids.
Mechanism of Acetylcholinesterase Inhibition
The fundamental mechanism of action for both Donepezil and the Amaryllidaceae alkaloids, including those from the Zephyranthes genus, involves the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely accepted method for screening and characterizing AChE inhibitors.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds (inhibitors) at various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the AChE solution to each well.
-
Add the DTNB solution to each well.
-
Add the test compound solution (or solvent for the control) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a specific period (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Based on the available in vitro data, Donepezil is a significantly more potent inhibitor of acetylcholinesterase than the alkaloids isolated from the Zephyranthes genus. The nanomolar efficacy of Donepezil underscores its established role in clinical practice. While the micromolar inhibitory activity of this compound-related alkaloids is less potent, these natural compounds may still hold therapeutic potential, possibly through different pharmacokinetic profiles, mechanisms of action beyond AChE inhibition, or as lead compounds for the development of new, more potent derivatives. Further research, including direct comparative studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of this compound and its analogs for the treatment of neurodegenerative diseases.
The Structural Enigma of Zephyranthine: A Comparative Guide to its Analogs' Activity
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural activity relationship (SAR) of Zephyranthine and its analogs. Due to a notable scarcity of comprehensive SAR studies on synthetic this compound derivatives, this document leverages available data on closely related compounds and naturally occurring analogs to infer potential SAR trends and guide future research.
This compound, a lycorine-type Amaryllidaceae alkaloid, holds promise in the development of novel therapeutics, particularly in oncology. However, a thorough exploration of its SAR through the systematic synthesis and biological evaluation of analogs is largely absent in publicly available literature. This guide, therefore, presents a compilation of existing data on this compound's biological activity alongside a more detailed examination of a closely related alkaloid, Zephycandidine A, for which a systematic SAR study has been conducted. By drawing parallels and highlighting structural differences, we aim to provide a foundational understanding for researchers venturing into the chemical space of this compound.
Comparative Biological Activity of this compound and Related Alkaloids
While a comprehensive SAR study on a series of synthetic this compound analogs is not available, some data exists for this compound itself and other naturally occurring lycorine-type alkaloids. A preliminary SAR study on lycorine-type alkaloids, including this compound, has been conducted in the context of anti-SARS-CoV-2 activity[1]. This study highlights the importance of the core ring structure and the stereochemistry of substituents for biological activity.
Furthermore, new plicamine-type alkaloids, named zephygranditines A-F, have been isolated from Zephyranthes grandiflora. Some of these compounds exhibited cytotoxic activity against malignant melanoma cell lines with IC50 values below 20 μM[2]. Similarly, other cytotoxic alkaloids have been isolated from Zephyranthes candida, with some showing IC50 values ranging from 0.81 to 13 μM against human cancer cell lines[3]. It is important to note that these are structurally distinct from this compound and do not represent synthetic analogs.
To illustrate a systematic SAR study within a closely related family, we present the findings on Zephycandidine A and its synthetic analogs. This provides a valuable template for potential future investigations into this compound.
Case Study: Structural Activity Relationship of Zephycandidine A Analogs
A recent study on the imidazo[1,2-f]phenanthridine-type alkaloid Zephycandidine A provides a clear example of an SAR investigation. Researchers synthesized a series of analogs with modifications on the A and D rings and evaluated their antiproliferative and cytotoxic effects against various cancer cell lines[4].
Key Findings from the Zephycandidine A Study:
-
Improved Potency: The synthetic analog THK-121 demonstrated a strong inhibitory effect on the proliferation of cancer cells, in some cases superior to the parent compound, Zephycandidine A[4].
-
Induction of Apoptosis: THK-121 was found to induce cell death via the intrinsic apoptosis pathway, a mechanism not observed with the parent alkaloid. This was evidenced by loss of mitochondrial membrane potential and increased mitochondrial oxidative stress[4].
-
Selective Cytotoxicity: The novel analogs showed a greater potential to induce cell death in leukemic cells while having no significant cytotoxic effect on healthy epithelial cells, suggesting a potential therapeutic window[4].
The following table summarizes the antiproliferative activity (IC50 values) of Zephycandidine A and its key analogs against a panel of cancer cell lines.
| Compound | Jurkat (μM) | MCF-7 (μM) | CCRF-CEM (μM) | HL-60 (μM) | HUVEC (μM) | MCF10A (μM) |
| Zephycandidine A (3) | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| THK-121 (11) | 31.2 | 23.5 | 20.8 | 21.4 | 33.4 | > 50 |
| Analog 12 | 41.3 | 28.7 | 33.1 | 29.5 | 45.2 | > 50 |
| Analog 13 | 35.6 | 25.1 | 28.9 | 24.8 | 38.7 | > 50 |
Data extracted from the supplementary materials of the cited study.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Zephycandidine A analogs, which can be adapted for the evaluation of this compound derivatives.
Cell Proliferation Assay (CellTiter-Blue® Cell Viability Assay)
-
Cell Seeding: Cancer cell lines (Jurkat, MCF-7, CCRF-CEM, HL-60) and healthy cell lines (HUVEC, MCF10A) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (Zephycandidine A and its analogs) for 72 hours.
-
Viability Assessment: After the incubation period, CellTiter-Blue® reagent was added to each well, and the plates were incubated for an additional 1-4 hours.
-
Data Acquisition: The fluorescence was measured using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[5]
Cell Death Analysis (Flow Cytometry)
-
Cell Treatment: Cells were treated with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Adherent cells were detached using trypsin, and all cells were collected by centrifugation.
-
Staining:
-
Forward vs. Sideward Scatter (FSC vs. SSC): For suspension cells like Jurkat, HL-60, and CCRF-CEM, changes in cell size and granularity were assessed to identify apoptotic cells.
-
Nicoletti Assay: For adherent cells like MCF-7 and MCF10A, cells were permeabilized and stained with a propidium iodide solution to quantify the sub-G1 population, indicative of apoptotic DNA fragmentation.
-
-
Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The percentage of apoptotic cells was determined by gating the appropriate cell populations.[5]
Visualizing Potential Mechanisms and Workflows
To facilitate a deeper understanding of the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Caption: A potential signaling pathway for apoptosis induction by active analogs.
Future Directions and Conclusion
The limited availability of SAR data for this compound analogs presents a significant opportunity for research in medicinal chemistry and drug discovery. The systematic approach applied to the related alkaloid, Zephycandidine A, serves as a valuable blueprint for future studies. By synthesizing a library of this compound analogs with modifications at various positions of its tetracyclic core, researchers can elucidate the key structural features required for potent and selective biological activity.
This guide underscores the necessity for further investigation into the SAR of this compound. The provided comparative data, experimental protocols, and conceptual diagrams are intended to equip researchers with a foundational framework to initiate and advance the exploration of this compound analogs as potential therapeutic agents. The development of novel, more effective, and selective anticancer drugs may well lie within the untapped potential of this fascinating natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and anti-inflammatory active plicamine alkaloids from Zephyranthes grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic alkaloids from the whole plants of Zephyranthes candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of Zephyranthine and Related Amaryllidaceae Alkaloids in Preclinical Animal Models: A Comparative Guide
Introduction
Zephyranthine is a member of the Amaryllidaceae alkaloid family, a class of natural compounds isolated from plants of the Zephyranthes genus. While the chemical structure of this compound has been identified and its synthesis achieved, there is a notable scarcity of published in vivo studies specifically evaluating its therapeutic potential.[1][2][3][4][5] This guide, therefore, provides a comparative overview of the therapeutic efficacy of closely related and well-studied Amaryllidaceae alkaloids in animal models. The data presented for compounds such as Lycorine, Galanthamine, and Pancratistatin offer valuable insights into the potential therapeutic avenues that could be explored for this compound and other novel alkaloids from this family.
The Amaryllidaceae alkaloids exhibit a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, experimental methodologies, and an overview of the signaling pathways associated with these promising compounds.
Comparative Efficacy of Amaryllidaceae Alkaloids in Animal Models
The following tables summarize the quantitative data from preclinical studies on the therapeutic potential of selected Amaryllidaceae alkaloids in animal models of cancer and neurodegenerative disease.
Table 1: Anticancer Activity of Amaryllidaceae Alkaloids in Animal Models
| Alkaloid | Animal Model | Cancer Type | Dosing Regimen | Route | Key Outcomes |
| Lycorine | SCID Mice with Human APL (HL-60) Xenografts | Acute Promyelocytic Leukemia | Not specified | i.p. | More effective than cytosine arabinoside (20 mg/kg/day) in reducing tumor cell infiltration in liver, bone, and marrow.[10] |
| Pancratistatin | Nu/Nu Mice with Human Colon Adenocarcinoma (HT-29) Xenografts | Colorectal Cancer | 3 mg/kg | Intratumor | Significant reduction in subcutaneous tumor growth with no apparent toxicity to the liver or kidneys.[11] |
| Pancratistatin | Human Prostate (DU145 and LNCaP) Xenografts in mice | Metastatic Prostate Cancer | Not specified | Intratumor | Reduced volume of xenograft tumors with good tolerability.[12] |
| Haemanthamine | Ehrlich Tumor-Bearing Mice | Ehrlich Ascites Carcinoma | Not specified | Not specified | Demonstrated in vivo anticancer potential.[13] |
Table 2: Neuroprotective Effects of Amaryllidaceae Alkaloids in Animal Models
| Alkaloid | Animal Model | Disease Model | Dosing Regimen | Route | Key Outcomes |
| Galanthamine | 5XFAD Transgenic Mice | Alzheimer's Disease | 14 mg/kg and 26 mg/kg body weight, chronic | Oral | Improved performance in behavioral tests (open field, light-dark avoidance); significantly lower plaque density in the entorhinal cortex and hippocampus.[14][15] |
| Galanthamine | APP/PS1 Transgenic Mice | Alzheimer's Disease | 5 mg/kg, twice daily for 8 weeks | i.p. | Significantly improved escape latencies in the Morris water maze; reduced total area of amyloid load in the hippocampus; inhibited astrocyte activation.[16] |
| Galanthamine | Lipopolysaccharide (LPS)-induced cognitive impairment in mice | Neuroinflammation | 4 mg/kg | i.p. | Prevented LPS-induced cognitive impairments.[17] |
| Berberine | Rat model of Alzheimer's Disease | Alzheimer's Disease | Not specified | Not specified | Prevented neurodegeneration of the hippocampus and decreased BACE-1 activity.[18] |
| Berberine | Transgenic mouse model of Alzheimer's Disease | Alzheimer's Disease | Not specified | Not specified | Significantly reduced Aβ plaque aggregation.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key in vivo assays based on the reviewed literature.
Anticancer Activity Assessment in Xenograft Mouse Models
This protocol outlines a typical workflow for evaluating the antitumor efficacy of Amaryllidaceae alkaloids using human tumor xenografts in immunodeficient mice.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are commonly used to prevent rejection of human tumor cells.[19]
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., HT-29 for colon cancer, HL-60 for leukemia) are cultured in appropriate media.
-
Cells are harvested, washed, and resuspended in a suitable medium, sometimes with Matrigel to enhance tumor formation.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously or intravenously injected into the mice.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test alkaloid is administered at a predetermined dose and schedule via the specified route (e.g., intraperitoneal, intratumor, oral gavage). The vehicle used for the control group should be identical to that used for the test compound.
-
-
Outcome Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight is monitored as a general indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry for markers of apoptosis or proliferation).
-
For leukemia models, infiltration of cancer cells into various organs (e.g., liver, bone marrow) is assessed.[10]
-
Neuroprotective Effects Assessment in Alzheimer's Disease Mouse Models
This protocol describes a general approach for assessing the efficacy of Amaryllidaceae alkaloids in transgenic mouse models of Alzheimer's disease.
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD or APP/PS1 mice, are frequently used as they develop age-dependent amyloid-β plaques and cognitive deficits.
-
Treatment Regimen:
-
Chronic administration of the test alkaloid or vehicle is initiated at a specific age, either before or after the onset of pathology.
-
The compound is delivered via a specified route, such as oral gavage or intraperitoneal injection, for a defined period (e.g., several weeks or months).
-
-
Behavioral Testing:
-
Cognitive function is assessed using a battery of behavioral tests. The Morris water maze is commonly used to evaluate spatial learning and memory. Other tests may include the open field test for locomotor activity and anxiety, and the light-dark avoidance test for anxiety-like behavior.[14][15][16]
-
-
Histopathological and Biochemical Analysis:
-
Following the treatment period and behavioral testing, mice are euthanized, and brain tissue is collected.
-
One hemisphere of the brain may be fixed for immunohistochemical analysis of amyloid-β plaque deposition, gliosis (astrocyte and microglia activation), and neuronal loss.
-
The other hemisphere can be used for biochemical assays, such as ELISA, to quantify levels of amyloid-β peptides and inflammatory cytokines (e.g., TNF-α, IL-6).[16]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Amaryllidaceae alkaloids are attributed to their modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Anticancer mechanism of Amaryllidaceae alkaloids.
Caption: Dual mode of action of Galanthamine in Alzheimer's disease.
Caption: Generalized workflow for in vivo evaluation of therapeutic alkaloids.
References
- 1. STRUCTURE OF this compound, A NEW ALKALOID ISOLATED FROM ZEPHYRANTHES CANDIDA HERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Syntheses of (-)-α-Lycorane, (-)-Zephyranthine, and Formal Synthesis of (+)-Clivonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short, enantioselective, gram-scale synthesis of (−)-zephyranthine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 8. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancratistatin selectively targets cancer cell mitochondria and reduces growth of human colon tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancratistatin induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Zephyranthine Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Zephyranthine, an alkaloid found in plants of the Zephyranthes genus, notably Zephyranthes candida. The selection of an appropriate extraction method is critical for maximizing yield and purity while minimizing environmental impact and operational costs. This document outlines conventional and modern extraction techniques, presenting available data and detailed experimental protocols to aid in the selection of the most suitable method for research and pharmaceutical applications.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is influenced by the chosen methodology, solvent system, and processing parameters. While direct comparative studies on this compound extraction are limited, this table summarizes the performance of various techniques based on data for Amaryllidaceae alkaloids and general phytochemical extraction principles.
| Extraction Method | Key Parameters | This compound Yield | Purity | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | Acidified aqueous ethanol, room temperature, multiple liquid-liquid extraction steps. | Baseline | Variable, requires extensive purification | Days | High | Simple equipment, well-established. | Time-consuming, high solvent usage, potential for thermal degradation of some compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Methanol, 40-60°C, 30-60 min, 20-40 kHz. | Potentially Higher than CSE | Moderate to High | Minutes to Hours | Moderate | Reduced extraction time and solvent, improved yield. | Potential for degradation of some compounds with high intensity ultrasound. |
| Microwave-Assisted Extraction (MAE) | Ethanol/Methanol, 50-80°C, 5-15 min, 100-500 W. | Potentially Higher than CSE & UAE | Moderate to High | Minutes | Low to Moderate | Very short extraction time, low solvent usage, high efficiency. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, 40-60°C, 200-400 bar, with co-solvent (e.g., ethanol). | Potentially Highest | High | Hours | Low (CO₂ is recycled) | "Green" solvent, high selectivity, high purity of extract. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key extraction techniques discussed.
Conventional Solvent Extraction (Acidic Alcohol Maceration)
This method is based on the principle of extracting alkaloids by dissolving them in an acidic aqueous alcohol solution, followed by purification through a series of liquid-liquid extractions and chromatographic separations.[1]
Materials and Equipment:
-
Dried and powdered whole plants of Zephyranthes candida
-
Acidic aqueous ethanol (EtOH)
-
2% Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Ammonium hydroxide (NH₄OH)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography columns (Silica gel, RP-C18, Sephadex LH-20)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Grind the air-dried whole plants of Zephyranthes candida.
-
Macerate the ground plant material with acidic aqueous ethanol at room temperature.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 2% HCl and extract three times with chloroform to remove non-alkaloidal compounds.
-
Adjust the pH of the acidic aqueous phase to 7 with aqueous ammonium hydroxide.
-
Extract the now neutral aqueous phase with chloroform three times to obtain the crude alkaloid fraction.
-
Subject the resulting chloroform-soluble fraction to a series of column chromatography steps (silica gel, reversed-phase C18, and Sephadex LH-20) for initial purification.
-
Perform repeated reversed-phase HPLC for the final isolation and purification of this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt plant cell walls, enhancing the extraction of intracellular compounds.
Materials and Equipment:
-
Dried and powdered Zephyranthes candida plant material
-
Solvent (e.g., 80% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the extraction solvent in a flask at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes) and temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The crude extract can then be subjected to further purification steps as described in the conventional method.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure inside the plant cells, which causes them to rupture and release their contents into the solvent.
Materials and Equipment:
-
Dried and powdered Zephyranthes candida plant material
-
Solvent (e.g., 70% methanol)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 300-500 W) for a short duration (e.g., 5-15 minutes), allowing the temperature and pressure to increase.
-
After the extraction is complete and the vessel has cooled, filter the mixture.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
-
Proceed with further purification as required.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Materials and Equipment:
-
Dried and powdered Zephyranthes candida plant material
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Co-solvent pump and reservoir (e.g., for ethanol)
-
Collection vessel
Procedure:
-
Pack the ground plant material into the extraction vessel.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1°C).
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol may be added to increase the polarity of the fluid and enhance the extraction of alkaloids.
-
Allow the supercritical fluid to pass through the plant material for a specified time (e.g., 1-2 hours).
-
Depressurize the fluid in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract for further analysis and purification.
Experimental and Signaling Pathway Diagrams
Caption: A generalized experimental workflow for the extraction, purification, and analysis of this compound.
Note on Signaling Pathways: As of the current literature, the specific signaling pathways modulated by this compound have not been extensively elucidated. However, studies on structurally similar bisbenzylisoquinoline alkaloids, such as Cepharanthine, have demonstrated significant anti-inflammatory and anti-cancer activities through the modulation of key signaling pathways. The following diagram illustrates the inhibitory effects of Cepharanthine on the NF-κB and STAT3 signaling pathways, which are often implicated in inflammation and cancer. This is provided as a potential analogous mechanism, but it is important to note that further research is required to confirm these effects for this compound itself.
Caption: Potential anti-inflammatory and anti-cancer signaling pathways inhibited by this compound analogues.
References
Assessing the Selectivity of Zephyranthine for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zephyranthine, a biscoclaurine alkaloid, has demonstrated notable anti-tumor activity across a spectrum of cancer cell lines. A critical determinant of its therapeutic potential is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comprehensive comparison of this compound's selectivity for cancer cells over normal cells, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound
The selectivity of an anticancer agent is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines to that in corresponding normal cell lines. The resulting ratio is known as the Selectivity Index (SI), where a higher SI value indicates greater selectivity for cancer cells.
While comprehensive studies directly comparing this compound's IC50 values in a wide array of matched cancer and normal cell lines are still emerging, available data suggests a favorable selectivity profile.
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cancer Type | Cancer Cell Line | This compound IC50 (µM) | Normal Cell Line | This compound Effect on Normal Cells | Selectivity Index (SI) |
| Small Cell Lung Cancer (SCLC) | H1688 | 0.8 | Human Bronchial Epithelial (16HBE) | Minimal inhibition at 1 µM[1] | >1.25 |
| H446 | 1.1 | Human Lung Epithelial (BEAS-2B) | Minimal inhibition at 1 µM[1] | >0.9 | |
| H146 | 1.5 | ||||
| Breast Cancer | MDA-MB-231 (Triple-Negative) | Lower than MCF-7[2] | MCF-10A (Non-tumorigenic breast) | Data not available | Not determined |
| MCF-7 (ER-positive) | Higher than MDA-MB-231[2] | ||||
| Cholangiocarcinoma | KKU-M213, KKU-M214, and others | Growth inhibition at 2.5-20 µg/mL[3][4] | Normal Human Cholangiocytes | Data not available | Not determined |
| Leukemia | P388/S (Doxorubicin-sensitive) | Apoptosis induced at 10 µg/mL[5] | Normal Lymphocytes | Data not available | Not determined |
| P388/DOX (Doxorubicin-resistant) | Apoptosis induced at 10 µg/mL[5] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Various Cancer Cell Lines (for comparison)
| Drug | Cancer Type | Cell Line | IC50 (µM) |
| Doxorubicin | Breast Cancer | MCF-7 | ~0.5 - 2.0 |
| Breast Cancer | MDA-MB-231 | ~0.1 - 1.0 | |
| Cisplatin | Lung Cancer | A549 | ~3.0 - 10.0 |
| Lung Cancer | NCI-H1299 | ~7.0 - 15.0 | |
| Gemcitabine | Cholangiocarcinoma | Various | ~0.01 - 1.0 |
Note: IC50 values for standard drugs can vary significantly between studies depending on experimental conditions.
Mechanism of Action: Preferential Induction of Apoptosis in Cancer Cells
This compound's selective cytotoxicity is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways that are often dysregulated in malignancy.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, contributing to uncontrolled cell proliferation and resistance to apoptosis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, thereby promoting apoptosis in cancer cells.
This compound inhibits the PI3K/Akt/mTOR survival pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes chronic inflammation and protects tumor cells from apoptosis. This compound has been demonstrated to suppress the activation of NF-κB, leading to increased apoptosis in cancer cells.[3]
This compound inhibits the pro-survival NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic signaling pathways.
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-mTOR, p-p65, IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence suggests that this compound exhibits a degree of selectivity for cancer cells, primarily through the targeted induction of apoptosis via the inhibition of pro-survival signaling pathways that are hyperactive in many malignancies. The observed minimal impact on normal lung epithelial cells is a promising indicator of a favorable therapeutic window. However, to fully elucidate the selectivity profile of this compound, further comprehensive studies are warranted. Direct comparative analyses of IC50 values and the calculation of Selectivity Indexes across a broader range of matched cancer and normal cell lines will be crucial in guiding its future preclinical and clinical development as a potential anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent antitumor activity of cepharanthine against triple-negative breast cancer spheroids compared with tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cepharanthine inhibits proliferation of cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Zephyranthine
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Zephyranthine, a member of the alkaloid class of compounds. Given the limited specific data on this compound's hazardous properties, a cautious approach, treating it as a toxic substance, is mandatory.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following are general best practices for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
-
Ventilation: Handle this compound waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent the contamination of work surfaces and equipment. Should a spill occur, it must be managed as a hazardous material spill.
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should it be poured down the drain or discarded in regular trash.
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, and gloves that have come into contact with this compound should be placed in a designated, sealed hazardous waste bag or container.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the approximate quantity.
-
Indicate the date when the waste was first added to the container.
-
Include the name and contact information of the responsible researcher or lab.
-
-
Storage of Hazardous Waste:
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous materials.
-
Quantitative Data for Hazardous Waste Management
While specific quantitative disposal limits for this compound are not available, the following table summarizes general EPA guidelines for hazardous waste generator status, which dictates storage time and quantity limits.
| Waste Generator Category | Monthly Generation Rate | On-site Accumulation Limit | Maximum Storage Time |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | ≤ 6,000 kg (13,200 lbs) | 180 days (or 270 days if disposal site is > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No quantity limit | 90 days |
Source: U.S. Environmental Protection Agency (EPA) regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling Zephyranthine
This guide provides crucial safety protocols and logistical information for the handling and disposal of Zephyranthine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.[1]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hands | Chemical Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[1] A lab coat is recommended. |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: From Handling to Disposal
A systematic approach is essential for the safe management of this compound in a laboratory setting. This involves careful handling, appropriate storage, and proper disposal methods.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2]
Spill and Leak Management:
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use personal protective equipment.[1]
-
Prevent further leakage or spillage if safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Collect spillage and arrange for disposal in suitable, closed containers.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Disposal of this compound and any contaminated materials must be conducted in accordance with appropriate local, state, and federal laws and regulations.[1]
-
The chemical should be kept in suitable and closed containers for disposal.[1]
-
Discharge into the environment must be avoided.[1]
-
Dispose of contents and container to an approved waste disposal plant.[2]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
